| Category / Compound Name | Key Characteristics & Uses | Toxicity & Health Effects | Persistence & Regulatory Status |
|---|---|---|---|
| DDT & Metabolites (DDD, DDE) [1] [2] | Broad-spectrum insecticide; historically used for malaria and typhus control [2]. | Acts as endocrine disruptor (weak estrogen, anti-androgen); suspected carcinogen; linked to neurodevelopmental toxicity [2]. | High persistence; listed under the Stockholm Convention on Persistent Organic Pollutants (POPs); restricted/banned in many countries [2] [3]. |
| Cyclodienes (Aldrin, Dieldrin, Endrin, Chlordane, Heptachlor, Endosulfan, Mirex) [1] [3] | Used in agriculture and for termite control [2]. | Neurotoxins; suppress immune and reproductive systems; some are teratogenic; dieldrin linked to Parkinson's disease [2]. | High persistence; all listed under the Stockholm Convention for elimination [3]. |
| Hexachlorocyclohexanes (HCH) (Lindane, BHC) [1] [4] | Insecticide used in agriculture and pharmaceutical treatments (e.g., for lice) [1]. | Neurotoxin; affects sodium channels; can cause seizures, dizziness, and muscle twitching [1] [2]. | Highly persistent; γ-HCH (lindane) is banned in many countries but still detected in the environment [4] [5] [3]. |
| Miscellaneous Compounds (Toxaphene, Hexachlorobenzene, Methoxychlor) [1] [3] | Toxaphene: insecticide used on crops and livestock. Methoxychlor: intended as a safer DDT replacement [2]. | Toxaphene and Methoxychlor act as endocrine disruptors (estrogenic) [2]. Hexachlorobenzene is a fungicide and by-product [3]. | High persistence; Toxaphene and Hexachlorobenzene are POPs listed under the Stockholm Convention [3]. |
For researchers analyzing OCP residues in environmental or biological samples, here are detailed methodologies based on cited research.
This method is effective for complex matrices like plants and milk [6] [5].
GC-MS is the standard technique for separating, identifying, and quantifying OCPs [5].
The following diagram illustrates this analytical workflow:
Analytical workflow for OCP residue analysis using QuEChERS/SPME and GC-MS.
OCPs exert toxicity through multiple pathways, with endocrine disruption being a primary mechanism.
Many OCPs and their metabolites interfere with hormonal signaling by binding to nuclear receptors [2].
The following diagram outlines these key endocrine disruption pathways:
Proposed adverse outcome pathways for OCP toxicity, highlighting endocrine disruption.
The persistence and toxicity of OCPs continue to present significant challenges.
The following table summarizes the environmental half-life of gamma-Chlordane based on experimental and modeling studies.
| Environmental Compartment | Half-Life / Persistence | Conditions / Notes |
|---|---|---|
| Soil (Sandy Loam) | 93 to 154 days [1] | Field study data. |
| Soil (Organic-rich) | Much longer than in sandy soil [1] | Strongly adsorbs to organic matter. |
| Soil (General) | Approximately 4 years [2] | Often exceeds 10 years; 15-20% of applied amount can remain after 15 years [2] [1]. |
| Water | <10 days (volatilization) [1] | Estimated for a typical pond; highly hydrophobic, so most adsorption is to sediments [2]. |
| Sediment (Anaerobic) | High persistence; 67-88% remains after 20 weeks [1] | Laboratory study in river sediment at 30°C. |
Understanding these half-lives requires specific experimental methodologies. Key approaches for studying gamma-Chlordane's environmental persistence include:
Soil Persistence Studies: Field studies involve applying technical chlordane or gamma-Chlordane to defined plots (e.g., cropped vs. fallow) and periodically collecting soil cores over months or years [1]. Soil samples are extracted with organic solvents, cleaned up to remove interfering substances, and analyzed using gas chromatography coupled with mass spectrometry (GC/MS) or GC with electron capture detection (GC/ECD) to quantify residue levels over time [2] [1].
Anaerobic Sediment Degradation Studies: River sediment samples are collected and homogenized under anaerobic conditions. The compound is introduced into the sediment, which is incubated in the dark at a constant temperature (e.g., 30°C). At set intervals, sub-samples are extracted, and the extracts are analyzed via GC/MS or GC/ECD to measure the remaining ratio of the parent compound against a control [1].
Volatilization from Water: Volatilization half-lives from water bodies can be estimated using validated environmental models from agencies like the U.S. Environmental Protection Agency (EPA) [1]. These models incorporate the compound's Henry's Law constant, water body depth, and wind speed.
The experimental workflow for these studies generally follows a structured path, as illustrated below:
Analyzing gamma-Chlordane in environmental samples requires highly selective and sensitive techniques due to its low concentrations and complex matrix interference.
Recommended Method: Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) is the preferred method for accurately determining gamma-Chlordane in complex matrices. It provides the selectivity needed to distinguish it from other chlordane components and interfering substances [2]. Liquid Chromatography-MS/MS (LC/MS/MS) is not suitable, as attempting to analyze chlordane with it degrades the quality of the results [2].
Sample Preparation: Solid samples like soil and sediment require extraction with non-polar solvents. A crucial clean-up step, such as gel permeation chromatography (GPC) or silica gel chromatography, is necessary to remove fats, lipids, and other co-extracted interferents before instrumental analysis [2] [1].
Gamma-Chlordane (CAS 5566-34-7), also known as trans-chlordane, is a key component of technical chlordane [3] [1]. It is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity [3]. All uses were banned in the U.S. by 1988 [3] [2]. Its high hydrophobicity and low volatility are defining characteristics, as shown in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Cl₈ [1] |
| Molecular Weight | 409.8 g/mol [1] |
| Water Solubility | ~0.1 mg/L at 25°C [1] |
| Log KOW (Octanol-Water Partition Coefficient) | 5.5 [1] |
| Vapor Pressure | 1.3 × 10⁻³ Pa at 25°C [1] |
gamma-Chlordane (also known as trans-chlordane; CAS Number 5103-74-2) is a specific stereoisomer of the organochlorine compound chlordane, with molecular formula C₁₀H₆Cl₈ and molar mass 409.76 g·mol⁻¹ [1] [2]. It appears as a white solid with a slightly pungent, chlorine-like odor and density of 1.59 g/cm³ [1]. Technical chlordane, extensively used from 1948 until its U.S. ban in 1988, was a synthetic mixture of over 140 components, with approximately 60% comprising cis- and trans-chlordane isomers and 40% related compounds including heptachlor, trans-nonachlor, and chlordene [1] [3]. This pesticide was predominantly applied for termite control in approximately 30 million U.S. homes, as well as in agriculture until its initial restrictions in 1983 [1].
Despite being banned over three decades ago, chlordane remains a significant environmental concern due to its exceptional persistence, with an environmental half-life of 10-20 years and continued detection at hazardous waste sites [1] [4]. The Environmental Protection Agency (EPA) has set allowable chlordane levels in drinking water at 2 ppb for adults and 0.5 ppb for children, though contamination at Superfund Sites has been measured at concentrations up to 168,950 ppb in water and 1,719 ppm in soil [4]. This persistence, combined with bioaccumulation potential in lipids and movement through food chains, maintains exposure risks decades after use cessation [1] [4].
Chlordane exposure is associated with diverse health effects across multiple organ systems. The table below summarizes key toxicological data:
Table 1: Acute Toxicity Profile of gamma-Chlordane and Technical Chlordane
| Parameter | Species | Value | Notes | Reference |
|---|---|---|---|---|
| Acute Oral LD₅₀ | Rat (technical) | 137-590 mg/kg | Range across studies | [5] |
| Acute Oral LD₅₀ | Rat (cis-chlordane) | 83 mg/kg | More toxic than technical mixture | [5] |
| Acute Oral LD₅₀ | Mouse | 390 mg/kg | [5] | |
| Acute Oral LD₅₀ | Hamster | 1,720 mg/kg | Species variation in metabolism | [5] |
| Acute Dermal LD₅₀ | Rat | 530-840 mg/kg | [5] | |
| Acute Dermal LD₅₀ | Rabbit | 1,150 mg/kg | [5] | |
| Lethal Oral Dose (human) | Human | 25-50 mg/kg (est.) | Estimated acute lethal dose | [5] |
| Occupational Exposure Limit (OSHA PEL) | Human | TWA 0.5 mg/m³ [skin] | Skin designation indicates significant dermal absorption | [1] |
The primary molecular mechanism historically attributed to chlordane toxicity involves non-competitive antagonism of GABAₐ-linked chloride channels in the nervous system, potentially inducing convulsive seizures and neurological symptoms [4]. However, recent evidence indicates more complex pathways contribute to its toxicity profile.
Acute exposure in humans manifests predominantly as neurological symptoms including headache, dizziness, irritability, muscle tremors, and convulsions [5]. Case reports describe confusion and convulsions progressing to death following significant accidental ingestion [5]. The cis-chlordane isomer demonstrates greater bioactivity and toxicity compared to the technical mixture [1] [5].
Long-term exposure to chlordane and its metabolites is associated with several serious health conditions:
Table 2: Chronic Health Effects Associated with Chlordane Exposure
| Health Effect Category | Specific Associations | Key Evidence | Reference |
|---|---|---|---|
| Cancer | Non-Hodgkin lymphoma, Prostate cancer, Testicular cancer, Breast cancer | Epidemiological studies; EPA cancer risk assessment: 24 ng/m³ concentration over 20 years increases cancer risk by 1 in 1,000,000 | [1] |
| Metabolic Disease | Type 2 diabetes, Insulin resistance, Obesity | Human epidemiological studies and animal models | [1] [4] |
| Neurological Disorders | Migraines, Anxiety, Depression, Permanent neurological damage, Autism-associated behaviors in offspring | Maternal trans-nonachlor and oxychlordane levels linked to neurodevelopmental effects | [1] [6] |
| Other Chronic Conditions | Sleep disorders, Respiratory infections, Immune-system activation | Documented in agricultural health studies | [1] [6] |
The Agency for Toxic Substances and Disease Registry (ATSDR) has established a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds, representing an estimate of daily human exposure likely to be without appreciable risk of adverse non-cancer effects [1]. Notably, testing of U.S. government housing 32 years after chlordane treatment revealed levels of chlordane and heptachlor 10-15 times this MRL [1].
Recent groundbreaking research has elucidated a novel mechanism for cis-chlordane neurotoxicity specifically relevant to amyotrophic lateral sclerosis (ALS) pathogenesis. Studies using human induced pluripotent stem cell (iPSC)-derived motor neurons demonstrate that cis-chlordane induces profound mitochondrial dysfunction through several interconnected pathways [4] [7]:
These mitochondrial perturbations closely resemble pathological features observed in ALS patients, suggesting chlordane exposure may contribute to sporadic ALS development through these mechanisms [4]. The toxicity to human motor neurons occurs in a dose-dependent manner with EC₅₀ values ranging from 12-16μM, and notably operates through mechanisms independent of its known GABAₐ antagonism [4] [7].
The following diagram illustrates the key mitochondrial dysfunction pathways identified in chlordane-induced neurotoxicity:
Chlordane-induced mitochondrial dysfunction pathways in motor neurons.
Chlordane undergoes complex metabolic transformation in biological systems, producing metabolites with altered toxicological profiles:
These metabolites are notably more stable and toxic than their parent compounds, contributing to long-term health risks even after exposure cessation [1] [3]. The lipophilic nature of chlordane and its metabolites facilitates bioaccumulation in fatty tissues and biomagnification through food chains, with liver concentrations in wildlife documented at ten-fold higher levels than brain tissue on a lipid weight basis [3].
Recent investigations into chlordane neurotoxicity have employed sophisticated stem cell-derived models with the following methodology [4] [7]:
The experimental workflow for evaluating chlordane toxicity in motor neuron models is summarized below:
Experimental workflow for chlordane neurotoxicity assessment.
Sophisticated analytical techniques are required for chlordane quantification in biological and environmental samples:
These methods enable precise quantification of chlordane and its major metabolites (oxychlordane, heptachlor epoxide, trans-nonachlor) across diverse sample types, supporting both research and environmental monitoring applications [2] [3].
Chlordane is recognized as a Persistent Organic Pollutant (POP) classified among the "dirty dozen" and banned by the 2001 Stockholm Convention [1]. The Agency for Toxic Substances and Disease Registry (ATSDR) ranks chlordane at position #22 on the 2022 Substance Priority List, which prioritizes hazardous substances based on frequency, toxicity, and potential for human exposure at National Priorities List (NPL) sites [8]. Notably, the cis- and trans-chlordane isomers are individually ranked at positions #49 and #62 respectively, reflecting their specific persistence and toxicity profiles [8].
The established link between chlordane exposure and ALS-like pathology suggests several strategic considerations for drug development:
Further research should focus on detailed mechanistic studies elucidating the molecular pathways connecting chlordane exposure to mitochondrial dysfunction, and potential gene-environment interactions that may increase susceptibility to chlordane toxicity [4] [7].
Gamma-Chlordane is metabolized primarily in the liver through cytochrome P450 (CYP)-dependent oxidation. The process is enantioselective, meaning the different mirror-image forms of the molecule are metabolized at different rates [1].
The following diagram illustrates the core metabolic pathway of gamma-Chlordane.
Gamma-Chlordane metabolism and bioaccumulation pathway.
This section details a key methodology for studying the enantioselective metabolism of gamma-Chlordane using rat liver microsomes [1].
Microsome Preparation:
Incubation Conditions:
Extraction and Analysis:
Chlordane is highly lipophilic and readily absorbed through the gastrointestinal tract, respiratory tract, and skin [3]. Its distribution and persistence in the body are characterized by the following data.
| Aspect | Details | Quantitative Findings & Levels |
|---|---|---|
| Absorption | Rapid from GI tract, lungs, and skin [3]. | Peak blood levels in rats: 2-4 hrs post-oral dose [3]. Dermal absorption in monkeys: 4.2-6% of dose [3]. |
| Distribution | Initially highest in liver/kidneys; relocates to and persists in adipose tissue [3]. | Human fat: 22 μg/g (acute) [3], 5 μg/g fat (58 days post-ingestion) [3]. Cows' milk fat: ≤188 ppm [3]. |
| Persistence | Long environmental half-life (10-20 years); oxychlordane is dominant persistent metabolite in fat [4] [3]. | Serum biomarkers (NHANES): Oxychlordane 0.089 μM, trans-Nonachlor 0.154 μM (95th percentile) [5]. |
| Toxicity & Health Effects | Classified as a Persistent Organic Pollutant (POP); linked to various health risks [4]. | Acute LD₅₀ (oral, rat): 200-590 mg/kg [2]. Chronic risks: Neurotoxicity, diabetes, certain cancers (e.g., NHL, prostate) [4]. |
Understanding these pathways is critical for assessing the long-term health risks of chlordane, which has been linked to neurological effects, diabetes, and certain cancers due to its persistence [4]. The induction of CYP enzymes also explains how chlordane exposure can alter the metabolism and toxicity of other drugs [2].
Technical-grade chlordane is not a single compound but a complex pesticide mixture. The table below summarizes its key constituents and characteristics based on historical and analytical data [1] [2]:
| Property/Component | Description |
|---|---|
| General Composition | A mixture of over 140 related chlorinated hydrocarbons (cyclodienes) [1] [2]. |
| Primary Isomers | α-chlordane (cis-chlordane) and γ-chlordane (trans-chlordane) [1] [2]. |
| Other Key Components | trans-Nonachlor and Heptachlor are also significant constituents of the mixture [1]. |
| Physical Form | Originally appeared as white or off-white crystals, but was typically formulated as emulsifiable concentrates, solutions, dusts, and powders [1]. |
| Persistence | Classified as a Persistent Organic Pollutant (POP) with an environmental half-life of 10 to 20 years [1]. It is lipophilic and bioaccumulates in fatty tissues [1]. |
Analyzing chlordane requires precise methods to separate and quantify its numerous components. The following table outlines standard protocols for its detection in various environmental samples:
| Aspect | Description |
|---|---|
| Standard Method | EPA Method 8081 is a standard protocol for testing organochlorine pesticides and is applicable for analyzing technical chlordane in soil [3]. |
| NIOSH Air Method | NIOSH Method S278 specifies collection on a mixed cellulose ester membrane and Chromosorb-102 sorbent, followed by extraction with toluene and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) [4]. |
| Method Performance | The NIOSH method has a working range of 0.156 to 1.17 mg/m³ and a detection limit of 0.4 micrograms per sample [4]. |
| Quality Control | Laboratories use ready-to-analyze soil samples (e.g., ERA QC Soil ERA000036) containing technical chlordane at 100–1000 µg/kg for quality assurance [3]. |
The workflow for analyzing chlordane in air samples, based on NIOSH Method S278, can be visualized as follows:
Chlordane air analysis workflow per NIOSH Method S278 [4].
Despite its persistence, research into bioremediation shows promise. Certain microorganisms can degrade chlordane under controlled conditions.
A 2011 study demonstrated that specific strains of Streptomyces bacteria can biodegrade technical chlordane [2]. The detailed methodology is as follows:
The experimental workflow for the soil bioremediation study is summarized below:
Soil bioremediation experiment with Streptomyces sp. A5 [2].
The health risks of chlordane are compounded by its breakdown into stable, toxic metabolites [1]:
| Metabolite/Component | Health Risk Association |
|---|---|
| Oxychlordane | The primary stable metabolite; accumulates in blood and fatty tissue with age [1]. |
| Heptachlor epoxide | The primary metabolite of heptachlor (a component of technical chlordane); also bioaccumulates [1]. |
| trans-Nonachlor | A component of the original mixture; reported to be more toxic than technical chlordane [1]. |
Epidemiological and clinical studies have linked exposure to chlordane and its metabolites to several adverse health outcomes, including [1]:
Technical chlordane's legacy as a persistent organic pollutant continues to pose significant challenges for environmental science and public health. Its complex chemical nature requires sophisticated analytical methods like GC-ECD for accurate monitoring. While its environmental persistence is high, promising bioremediation strategies using microorganisms like Streptomyces are under development. The primary concerns stem from the long-term bioavailability of its components and metabolites, which have been linked to serious chronic health conditions.
Gamma-chlordane (γ-chlordane), also known as trans-chlordane, is a significant component of technical-grade chlordane, an organochlorine insecticide with substantial environmental persistence and bioaccumulation potential. Technical chlordane was developed in the late 1940s and consists of a complex mixture of over 140 components, with the γ-isomer representing approximately 24% of the composition alongside α-chlordane (cis-chlordane, 19%), chlordene isomers (21.5%), heptachlor (10%), and nonachlor (7%) [1]. This compound belongs to the cyclodiene family of organochlorine insecticides and has been classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and adverse health effects [2].
The chemical exhibits high stability in the environment, with an environmental half-life of 10-20 years, contributing to its long-term persistence despite bans on its use in many countries since the 1980s [2]. Gamma-chlordane's molecular structure consists of a chlorinated cyclodiene ring system with eight chlorine atoms, contributing to its hydrophobic character and resistance to degradation. The IUPAC name for this compound is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane, and it has a molecular formula of C₁₀H₆Cl₈ and a molecular weight of 409.76 g·mol⁻¹ [2].
The physical and chemical properties of gamma-chlordane dictate its environmental behavior and fate. Understanding these parameters is essential for predicting its distribution, persistence, and potential for long-range transport.
Table 1: Physical and Chemical Properties of Gamma-Chlordane
| Property | Value | Reference |
|---|---|---|
| Appearance | White solid or colorless to amber/brown viscous liquid (technical) | [2] [3] |
| Melting Point | 104-105°C (γ-isomer) | [1] |
| Boiling Point | 175°C at 0.13 kPa | [1] |
| Vapor Pressure | 1 × 10⁻⁵ mm Hg (0.13 × 10⁻⁵ kPa) at 25°C (pure) | [1] |
| Water Solubility | 0.0001% (20°C) / 0.1 mg/L at 25°C | [2] [1] |
| Log Kₒw | Not explicitly reported in search results | N/A |
| Henry's Law Constant | Not explicitly reported in search results | N/A |
| Specific Gravity | 1.59-1.63 at 25°C | [3] |
Gamma-chlordane is practically insoluble in water but exhibits high solubility in most organic solvents, including acetone, ethanol, kerosene, and trichloroethylene [1]. This hydrophobicity, combined with its high lipophilicity, contributes to its strong adsorption to soil particles and organic matter, with a preference for partitioning into lipid tissues of organisms, leading to bioaccumulation through food chains [2]. The compound is stable under normal environmental conditions but decomposes when heated or reacted with strong oxidizers or alkaline agents, producing corrosive and toxic gases including carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3].
Gamma-chlordane enters the environment through historical applications and continuing releases from contaminated reservoirs. Its environmental distribution is governed by its physico-chemical properties, which favor association with organic phases and lipid tissues.
Soil and Sediment Binding: Gamma-chlordane strongly adsorbs to soil particles, particularly those with high organic carbon content, with low mobility in most soil types. Studies at Uchalli and Khabeki Lakes in Pakistan found chlordane concentrations in sediments ranging from 146.9-589.03 ng/g, reflecting its persistence in these compartments [4]. In permafrost regions, gamma-chlordane accumulates in frozen soils through "cold trapping" and may be released as secondary sources through thermokarst processes like thaw slumping [5].
Water Column Distribution: Due to its low water solubility, gamma-chlordane in aquatic systems is primarily associated with suspended solids and sediments rather than dissolved in water column. Monitoring studies detected chlordane in lake waters at concentrations of 0.27-10.37 μg/L, with the dissolved fraction being minimal compared to particle-associated fractions [4].
Bioaccumulation and Biomagnification: Gamma-chlordane exhibits significant bioaccumulation potential in aquatic and terrestrial food chains. The metabolite oxychlordane, along with cis-nonachlor and trans-nonachlor, are the main bioaccumulating constituents [2]. This bioaccumulation factor is substantial in lipid-rich tissues, leading to increased concentrations at higher trophic levels.
Table 2: Environmental Concentrations of Chlordane Compounds in Various Matrices
| Environmental Matrix | Concentration Range | Location | Reference |
|---|---|---|---|
| Lake Water | 0.27-10.37 μg/L | Uchalli and Khabeki Lakes, Pakistan | [4] |
| Lake Sediments | 146.9-589.03 ng/g | Uchalli and Khabeki Lakes, Pakistan | [4] |
| Soil | 159.01-480.17 ng/g | Uchalli and Khabeki Lakes, Pakistan | [4] |
| Air | 3.31-1349.99 pg/m³ | Uchalli and Khabeki Lakes, Pakistan | [4] |
| Indoor Air | Up to 1000 ng/m³ (in previously treated homes) | United States | [2] |
| Drinking Water | Allowable limit: 2 ppb | EPA standard | [2] |
The following diagram illustrates the environmental fate and transport pathways of gamma-chlordane:
Figure 1: Environmental fate and transport pathways of gamma-chlordane showing primary distribution, secondary processes, and long-term reservoirs
Gamma-chlordane exhibits remarkable environmental persistence, with a half-life ranging from 10 to 20 years in various environmental compartments [2]. This persistence is attributed to its chemical structure, particularly the multiple chlorine atoms that stabilize the cyclodiene ring against degradation.
Photodegradation: Gamma-chlordane is susceptible to slow photodegradation when exposed to ultraviolet radiation, which induces changes in the skeletal structure and chlorine content [1]. However, this process is relatively inefficient compared to other degradation pathways.
Chemical Degradation: The compound decomposes in the presence of strong oxidizers and alkaline reagents, with decomposition producing corrosive and toxic fumes of carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3]. In the environment, these conditions are rarely encountered, limiting the significance of this degradation pathway.
Biotic degradation represents a more significant transformation pathway for gamma-chlordane, though it occurs slowly. The metabolic pathways proceed differently in various organisms, but several key metabolites have been identified:
Oxychlordane: This is the primary metabolite of chlordane in mammals and birds, formed through epoxidation and demonstrating even greater persistence than the parent compound [2]. Oxychlordane accumulates in blood and adipose tissue with age and has been implicated in various toxic effects.
Heptachlor Epoxide: As technical chlordane contains approximately 10% heptachlor, the formation of heptachlor epoxide represents a significant transformation pathway [2]. This metabolite is more stable and toxic than its parent compound.
cis-Nonachlor and trans-Nonachlor: These components of technical chlordane are also persistent and accumulate in biological tissues, with trans-nonachlor being more toxic than technical chlordane itself [2].
The following experimental workflow outlines the methodology for studying chlordane degradation and metabolic effects:
Figure 2: Experimental workflow for analysis of gamma-chlordane and its metabolites in environmental and biological samples
The analysis of gamma-chlordane in environmental matrices requires careful sample collection and preparation to ensure accurate quantification:
Water Samples: Composite water samples should be collected in pre-cleaned 1-liter bottles, with consideration for depth stratification in lake systems. For Uchalli and Khabeki Lakes, composites consisted of four grab samples taken from different sites across the lake (north, south, east, west) to enhance spatial representativeness [4].
Sediment and Soil Samples: Surface sediments (0-10 cm) should be collected using a stainless steel spatula (EPA Method 5035) and stored in polyethylene bags [4]. Soil samples (10 cm depth) can be collected using an auger, with composite samples prepared by mixing four grab samples on a stainless-steel tray to ensure homogeneity [4].
Air Sampling: Polyurethane Foam-Passive Air Samplers (PUF-PAS) placed 2.5 m above the ground effectively capture atmospheric concentrations. These samplers should be deployed for sufficient duration to detect the low concentrations typically present [4].
Biological Samples: Adipose tissue, blood, or other biological matrices require specific extraction approaches, with gel-permeation chromatography particularly effective for clean-up of human adipose tissue [1].
Extraction: Efficient extraction (80-100%) from crops, dairy products, plants, and oils can be achieved using acetonitrile for extraction followed by petroleum ether for partitioning [1]. The choice of solvent should be optimized for the specific matrix being analyzed.
Clean-up: Sample clean-up is typically performed on a Florisil column, though gel-permeation chromatography can also be used, particularly for human adipose tissue [1]. This step is crucial for removing interfering compounds that may co-extract with the target analytes.
Gas Chromatography with Electron-Capture Detection (GC-ECD): This is the method of choice for qualitative and quantitative estimation of chlordane isomers and heptachlor due to its sensitivity to halogenated compounds [1].
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides confirmation of GC-ECD analyses and enables better determination of some components, such as heptachlor epoxide [1]. Both single quadrupole and tandem mass spectrometers can be employed, with the latter providing enhanced specificity.
Quality Assurance/Quality Control: Analyses should include procedural blanks, matrix spikes, duplicate samples, and certified reference materials where available. Recovery studies should demonstrate efficiency within acceptable limits (typically 70-120%).
Table 3: Analytical Methods for Gamma-Chlordane in Various Matrices
| Matrix | Extraction Method | Clean-up Method | Analytical Technique | Detection Limit |
|---|---|---|---|---|
| Water | Liquid-liquid extraction with appropriate solvents | Florisil column | GC-ECD or GC-MS | Low ng/L range |
| Sediments/Soils | Soxhlet or pressurized liquid extraction | Gel-permeation chromatography | GC-ECD or GC-MS | Low ng/g range |
| Biological Tissues | Matrix-specific extraction (e.g., Bligh-Dyer for lipids) | Gel-permeation chromatography | GC-MS (for confirmation) | Compound-dependent |
| Air | PUF-PAS extraction with organic solvents | Florisil column | GC-MS | pg/m³ range |
Gamma-chlordane's primary mode of action involves disruption of neural signaling through interaction with neurotransmitter receptors:
GABA Receptor Antagonism: Gamma-chlordane non-competitively antagonizes GABAA-linked chloride channels at the distal picrotoxin site, reducing GABA-mediated inhibition of post-synaptic neuronal excitability [3] [6]. This mechanism is responsible for the acute neurotoxic effects, including convulsions and seizures observed in poisoning cases.
Mitochondrial Dysfunction: Recent research demonstrates that cis-chlordane (the alpha isomer) causes significant mitochondrial impairment in human motor neurons, including increased reactive oxygen species production, decreased oxygen consumption rate, reduced ATP production, and loss of mitochondrial membrane potential [6]. These effects suggest a mechanism contributing to neurodegenerative processes.
The following diagram illustrates the molecular mechanisms of gamma-chlordane toxicity:
Figure 3: Molecular mechanisms of gamma-chlordane toxicity showing neurotoxic, mitochondrial, and other pathological pathways
Gamma-chlordane presents significant risks to ecological systems, with particular sensitivity observed in certain taxa:
Aquatic Organisms: The compound is highly toxic to fish, with an LD₅₀ of 0.022-0.095 mg/kg (oral) [2]. Chronic exposure at sublethal concentrations may affect reproduction, development, and behavior.
Terrestrial Wildlife: Birds and mammals experience bioaccumulation, with predatory species at higher trophic levels showing the greatest tissue concentrations. Birds consuming chlordane-contaminated insects may consume sufficient quantities to cause mortality [6].
Soil Organisms: The impact on soil invertebrates and microorganisms varies with species and exposure conditions, but the compound's persistence creates potential for chronic exposure scenarios.
Gamma-chlordane and technical chlordane mixtures have been subject to increasing regulatory restrictions globally due to concerns about persistence, bioaccumulation, and adverse health effects:
United States: The EPA banned all uses of chlordane in 1983 except for termite control in wooden structures, with a complete ban implemented in 1988 [2]. The EPA has defined a concentration of 24 ng/m³ for chlordane compounds over a 20-year exposure period as the concentration that will increase the probability of cancer by 1 in 1,000,000 persons [2].
Stockholm Convention: Chlordane is listed as a Persistent Organic Pollutant under the Stockholm Convention, requiring parties to eliminate or restrict its production and use [2].
Occupational Exposure Limits: OSHA has set a Permissible Exposure Limit (PEL) of 0.5 mg/m³ (skin) averaged over an 8-hour work shift, while NIOSH has established an Immediately Dangerous to Life and Health (IDLH) value of 100 mg/m³ [3].
Environmental Guidelines: The EPA recommends that children should not drink water with more than 60 ppb of chlordane for longer than 1 day, with a maximum contaminant level in drinking water of 2 ppb [2]. The Agency for Toxic Substances and Disease Registry (ATSDR) has defined a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds based on non-cancer effects [2].
Gamma-chlordane remains a significant environmental concern decades after its restrictions due to its extraordinary persistence, potential for long-range transport, and bioaccumulation capacity. Current research continues to reveal new dimensions of its toxicological profile, particularly regarding mitochondrial dysfunction in neural tissues [6] and its role as a potential environmental factor in neurodegenerative diseases.
Future research priorities should include:
Advanced Remediation Strategies: Developing more efficient and cost-effective technologies for chlordane remediation in contaminated soils and sediments, particularly in sensitive ecosystems.
Climate Change Interactions: Better understanding of how climate change and permafrost thawing influence the global re-distribution of gamma-chlordane and other POPs [5].
Mixture Toxicology: Investigating the combined effects of gamma-chlordane with other environmental contaminants to better assess real-world risk scenarios.
Molecular Mechanisms: Elucidation of the precise molecular pathways linking chlordane exposure to mitochondrial dysfunction and neurodegenerative processes.
Global Monitoring: Enhanced monitoring programs, particularly in remote regions and developing countries, to track the continuing distribution and transformation of this persistent pollutant.
Gamma-Chlordane (γ-Chlordane), a key component of technical chlordane mixtures, is regulated as a Persistent Organic Pollutant (POP) under the Stockholm Convention. Listed in Annex A (Elimination), gamma-Chlordane is subject to global production and use restrictions due to its persistence, bioaccumulation potential, and adverse health effects. This whitepaper provides a comprehensive technical review of gamma-Chlordane's regulatory status, chemical properties, analytical methodologies, and implications for pharmaceutical research and development. Despite its primary pesticide applications, understanding gamma-Chlordane's regulatory framework is essential for researchers working with organochlorine compounds or addressing historical environmental contamination issues relevant to public health.
Gamma-Chlordane is one of the stereoisomers present in technical chlordane mixtures, which contain complex arrangements of chlordane isomers and related chlorinated hydrocarbons. The Stockholm Convention addresses chlordane as a whole rather than targeting individual isomers, resulting in gamma-Chlordane being regulated under the broader chlordane classification. According to the Convention's chemical listings, chlordane is included in Annex A, which mandates elimination of production and use, with specific exemptions available only to Parties that have registered for them [1]. This classification reflects the international consensus on the chemical's hazardous properties and environmental persistence.
The regulatory framework for chlordane under the Stockholm Convention establishes specific obligations for member Parties. These include implementing measures to eliminate production and use, restricting trade, managing stockpiles responsibly, and remediating contaminated sites. The Convention recognizes that chlordane "remains in the soil for a long time and has a reported half-life of one year," highlighting its environmental persistence [1]. Furthermore, the Convention notes concerns about chlordane's potential impacts on human health, specifically that it "may affect the human immune system and is classified as a possible human carcinogen" [1]. These concerns form the basis for its strict international regulation.
The Stockholm Convention operates alongside other international regulatory frameworks that address persistent organic pollutants. The Rotterdam Convention on the Prior Informed Consent (PIC) procedure also regulates chlordane, listing it in Annex III as a chemical subject to the PIC procedure [2]. This dual listing under major international environmental agreements underscores the global consensus on the hazards posed by chlordane and its components, including gamma-Chlordane. The PIC procedure requires exporters to obtain prior informed consent from importing countries before shipping listed chemicals, providing an additional layer of international control.
Regionally, implementation of these international obligations varies. In the European Union, the POPs Regulation (EC 850/2004) implements the Stockholm Convention's provisions, listing chlordane in Annex I which prohibits manufacturing, placing on the market, and use with specific exemptions [3]. Similarly, other jurisdictions have established their own implementing regulations. For pharmaceutical researchers, this regulatory landscape necessitates careful attention to chemical sourcing, compliance with use restrictions, and consideration of potential impurities in starting materials that might contain or degrade to persistent organic pollutants like gamma-Chlordane.
Gamma-Chlordane possesses distinct physicochemical properties that contribute to its environmental persistence and biological interactions. The table below summarizes key technical parameters for gamma-Chlordane and related compounds:
Table 1: Physicochemical Properties of Gamma-Chlordane and Related Compounds
| Parameter | gamma-Chlordane | Technical Chlordane | Heptachlor (Component) |
|---|---|---|---|
| Physical Form | White crystalline solid (pure) | Light-yellow to amber viscous liquid | White crystalline solid |
| Melting Point | 104-105°C | Not applicable (mixture) | 95-96°C |
| Boiling Point | Not specified | 175°C at 0.13 kPa (pure material) | 135-145°C at 0.13-0.21 kPa |
| Vapor Pressure | Not specified | 0.13×10⁻⁵ kPa at 25°C (pure) | 0.5×10⁻⁴ kPa at 25°C |
| Water Solubility | Practically insoluble | 0.1 mg/L at 25°C | 56 µg/L at 25-29°C |
| Stability | Stable in daylight, air, moisture | Decomposed by alkalis with loss of chlorine | Stable in daylight, air, moisture |
Gamma-Chlordane exists within a complex isomeric mixture in technical chlordane formulations. Technical-grade chlordane contains approximately 60-75% chlordane isomers, with the major components being two stereoisomers historically designated cis and trans, or α and γ [4]. The nomenclature has been inconsistent in scientific literature, with the term "γ-chlordane" occasionally referring to different isomeric structures. According to IARC documentation, "the α or cis-isomer is described above under [5103-71-9]; the trans-isomer [5103-74-2], also usually known as the γ-isomer, is occasionally referred to as β-chlordane" [4]. This structural complexity presents analytical challenges for precise identification and quantification.
The technical mixture contains numerous additional components beyond the primary chlordane isomers. Approximately one description notes the composition includes: "trans-chlordane, 24%; cis-chlordane, 19%; chlordene isomers, 21.5%; heptachlor, 10%; nonachlor, 7%; octachlorocyclopentene, 1%; hexachlorocyclopentadiene, 1%; other, 16.5%" [4]. This complex composition means that environmental monitoring for "chlordane" typically targets multiple analytes, with gamma-Chlordane being one component of the mixture. The presence of heptachlor at approximately 10% concentration is particularly significant since heptachlor is itself a listed POP under the Stockholm Convention with similar restrictive provisions [1].
The environmental persistence of gamma-Chlordane and related compounds is a key factor in their regulation as POPs. Chlordane demonstrates remarkable stability in various environmental media, with the Stockholm Convention noting it "remains in the soil for a long time and has a reported half-life of one year" [1]. This persistence enables long-range environmental transport, bioaccumulation in food chains, and ongoing human exposure long after use has ceased. The chemical's low water solubility and high lipophilicity contribute to its tendency to accumulate in fatty tissues and biomagnify through trophic levels.
The transformation pathways of chlordane in the environment further complicate its behavior. Environmental degradation and metabolic processes can convert chlordane components into other persistent compounds, including chlordane isomers and oxychlordane. The IARC notes that "determination of chlordane residues is difficult because of the complex nature of the components and the fact that each component degrades independently" [4]. This differential degradation means that environmental residues may bear little resemblance to the original technical mixture proportions, requiring sophisticated analytical approaches to fully characterize contamination and exposure patterns.
The analysis of gamma-Chlordane in various matrices requires meticulous sample preparation to isolate the analyte from complex matrices. Extraction efficiency is paramount, with methods typically achieving 80-100% recovery when using optimized approaches. For biological samples, plant materials, and environmental matrices, extraction with acetonitrile followed by partitioning with petroleum ether has proven effective [4]. This combination facilitates the separation of organochlorine compounds from polar matrix components, providing a cleaner extract for subsequent analysis. The choice of extraction solvent and technique must be optimized for specific sample types to address varying lipid content, water composition, and potential interferences.
Cleanup procedures are essential for removing co-extracted compounds that could interfere with analysis. Florisil column chromatography is widely employed for this purpose, effectively separating chlorinated pesticides from other organic compounds [4]. Alternatively, gel-permeation chromatography has demonstrated particular utility for cleaning up extracts from human adipose tissue and other biological samples with high lipid content [4]. These cleanup steps are critical for maintaining analytical instrument performance and achieving the low detection limits required for monitoring POPs at environmentally relevant concentrations, which often exist at trace levels despite their persistence.
Table 2: Analytical Methods for Gamma-Chlordane and Related Compounds
| Analytical Technique | Detection System | Applications | Limits of Detection |
|---|---|---|---|
| Gas Chromatography | Electron-Capture Detection (ECD) | Primary screening and quantification | Low µg/kg to ng/kg range |
| Gas Chromatography-Mass Spectrometry | Electron Impact Ionization (EI) | Confirmatory analysis and identification | Sub-ng/g in tissue samples |
| High-Resolution GC-MS | Magnetic sector or TOF mass analyzers | Isomer-specific quantification | ppt to ppq range |
| Gas Chromatography | Mass Spectrometry in SIM mode | Specific determination of metabolites like heptachlor epoxide | Not specified |
Gas chromatography with electron-capture detection (GC-ECD) represents the method of choice for initial screening and quantification of gamma-Chlordane and related organochlorine compounds [4]. The electron-capture detector provides excellent sensitivity for halogenated compounds, making it ideal for monitoring POPs at environmentally relevant concentrations. However, the complexity of chlordane mixtures and the potential for co-elution with other compounds necessitate confirmatory analysis using more specific techniques. Method optimization must address chromatographic resolution of multiple chlordane-related compounds while maintaining acceptable analysis times and detection limits.
Confirmatory analysis employing gas chromatography-mass spectrometry (GC-MS) is essential for unambiguous identification of gamma-Chlordane, particularly in complex environmental and biological samples [4]. The mass spectrometer provides both qualitative (structural identification) and quantitative data, with selected ion monitoring (SIM) enhancing sensitivity for trace-level analysis. As noted in the IARC documentation, "gas chromatographic analyses can be confirmed by gas chromatography-mass spectrometry, a method that can also provide better determination of some of the components, such as heptachlor epoxide" [4]. This approach is particularly valuable for distinguishing gamma-Chlordane from other chlordane isomers and related transformation products that may be present in aged environmental samples.
The following diagram illustrates the comprehensive analytical workflow for gamma-Chlordane determination in environmental and biological samples:
Analytical workflow for gamma-Chlordane determination in complex matrices
This integrated methodology ensures reliable identification and quantification of gamma-Chlordane across various sample types, addressing the complex nature of technical chlordane mixtures and their environmental transformation products. The workflow highlights critical decision points where method selection must be matched to sample characteristics and analytical requirements.
The Stockholm Convention establishes specific obligations for Parties regarding chlordane and its components, including gamma-Chlordane. As an Annex A (Elimination) chemical, Parties must take measures to eliminate production and use of chlordane, with specific exemptions available only through formal registration processes [1]. The Convention text explicitly notes that chlordane was "used extensively to control termites and as a broad-spectrum insecticide on a range of agricultural crops" but now faces global restrictions due to its adverse environmental and health effects [1]. This regulatory status reflects the international community's consensus on managing chemical risks through a precautionary approach.
The Convention also addresses unintentional production of POPs through its Annex C provisions, though chlordane is primarily regulated as an intentional production chemical. However, related compounds like hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs) are listed under both Annex A and Annex C, highlighting the comprehensive approach to addressing both intentional production and unintentional formation of persistent organic pollutants [1]. For researchers, this distinction is important when investigating transformation pathways that might convert precursor compounds into listed POPs through environmental processes or industrial activities.
Implementation of Stockholm Convention provisions occurs at the national level, with Parties required to develop implementation plans and report on their progress. The Global Monitoring Plan establishes frameworks for evaluating effectiveness of the Convention, including monitoring of POPs in core matrices (air, human milk/blood, and other environmental media) [1]. For gamma-Chlordane and other chlordane components, this typically involves participation in international proficiency testing programs and environmental monitoring networks to ensure data comparability across regions and over time.
Effectiveness evaluation relies on robust scientific data generated through standardized analytical methods. The Convention's provisions for information exchange and technical assistance support capacity building in developing countries for monitoring and reporting on POPs, including chlordane. For pharmaceutical researchers, understanding these monitoring frameworks is valuable when designing environmental surveillance studies or assessing historical exposure patterns that might inform epidemiological research or risk assessment activities related to persistent organic pollutants.
Despite well-established methodologies for chlordane analysis, several analytical challenges persist, particularly regarding isomer-specific quantification and understanding metabolic pathways. Future research should focus on reference materials with certified concentrations of specific chlordane isomers, including gamma-Chlordane, to improve method validation and comparability across laboratories. Additionally, development of high-throughput methods that maintain the sensitivity and specificity required for environmental and biological monitoring would significantly enhance research efficiency and data generation capacity.
Emerging techniques in high-resolution mass spectrometry and two-dimensional gas chromatography offer promising approaches for addressing the complex analytical challenges presented by technical chlordane mixtures and their environmental transformation products. These advanced methodologies can provide unprecedented separation power and detection capability, potentially enabling more precise fingerprinting of contamination sources and degradation pathways. Such technological advances would support more sophisticated fate and transport modeling, ultimately improving exposure assessment and risk characterization for gamma-Chlordane and related persistent organic pollutants.
The evolving landscape of POPs regulation presents ongoing challenges and opportunities for researchers. As the Stockholm Convention continues to add new chemicals to its annexes, the precautionary approach embodied in the treaty may influence how other chemical classes are regulated. For pharmaceutical scientists, understanding this regulatory trajectory is valuable for anticipating future restrictions on persistent, bioaccumulative, or toxic compounds used in or generated by pharmaceutical processes. Additionally, research on alternative compounds with reduced persistence and toxicity profiles represents an important contribution to the goals of the Stockholm Convention.
The interface between chemical regulation and pharmaceutical development requires careful attention to potential POPs as impurities, transformation products, or metabolites. While gamma-Chlordane itself is not typically used in pharmaceutical applications, the regulatory frameworks and analytical approaches developed for POPs monitoring may inform how other persistent compounds are handled in pharmaceutical regulation. This cross-disciplinary knowledge transfer can enhance pharmaceutical safety assessment and environmental risk evaluation processes, ultimately supporting more sustainable pharmaceutical development practices.
Gamma-Chlordane, as a component of technical chlordane mixtures, remains a globally regulated persistent organic pollutant under the Stockholm Convention. Its listing in Annex A necessitates elimination of production and use, with limited exemptions. The complex isomeric composition of technical chlordane, combined with the environmental persistence and transformation of its components, presents ongoing analytical challenges that require sophisticated methodologies for accurate monitoring and assessment. For researchers and pharmaceutical professionals, understanding the regulatory status, technical properties, and analytical approaches for gamma-Chlordane provides important insights into the broader framework of international chemicals management and its implications for scientific practice.
Gamma-Chlordane (γ-Chlordane, trans-Chlordane) is one of the main bioactive isomers in technical chlordane mixtures [1] [2]. It is classified as a persistent organic pollutant under the Stockholm Convention, leading to worldwide restrictions on its use [3].
Chemical and Physical Properties:
Gamma-Chlordane is moderately toxic and a suspected human carcinogen [1]. Exposure has been linked to various health effects, including impacts on the nervous system, diabetes, and certain cancers [1]. It is highly toxic to fish and can bioaccumulate in the food chain [1].
The goal of sample preparation is to isolate the target analytes from the sample matrix and remove potential interferents. Due to the trace-level occurrence of chlordane in foodstuffs (around 0.1 μg/kg), relatively large sample sizes are recommended [3].
For solid matrices, high-speed solvent extraction is an effective method [3].
For liquid matrices, liquid-liquid extraction (LLE) is commonly employed [3].
The raw extract often contains co-extracted lipids and other interfering compounds. A cleanup step is crucial for reliable analysis.
Concentrate the cleaned extract to a small volume (e.g., 100-200 μL) under a gentle stream of nitrogen gas to enhance detection sensitivity.
The following conditions, adapted from published methods, provide a starting point for method development [3].
| Parameter | Specification |
|---|---|
| GC System | Agilent, Thermo Scientific, or equivalent |
| Injector | Programmed Temperature Vaporization (PTV) or Split/Splitless |
| Injection Mode | Splittless (pulse splittless can be optimized) |
| Injection Volume | 1–2 μL |
| Carrier Gas | Helium (>99.999% purity) |
| Flow Rate | Constant flow, e.g., 1.0 mL/min |
| Capillary Column | Two columns of different polarity can be used for confirmation.
| Parameter | Specification |
|---|---|
| MS System | Single Quadrupole or Triple Quadrupole (GC-MS/MS) [6] |
| Ionization Mode | Electron Ionization (EI) [7] [6] |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (for qualitative screening): Mass range: 40-500 m/z [7] [6] Selected Ion Monitoring (SIM) (for high-sensitivity quantification): Monitor ions 373, 375, 377, 411 [7] |
Confident identification of gamma-Chlordane requires a multi-parameter approach:
Using two capillary columns with different stationary phases (e.g., DB-5 and DB-17) provides an additional layer of confirmation, as the analyte will have different elution times on each column [3].
For accurate quantification, use a calibration curve with internal standardization [5].
The following diagram illustrates the complete analytical workflow, from sample to result:
Method validation is essential to ensure the reliability of the data. The table below summarizes typical validation parameters based on the literature [3].
| Parameter | Target / Acceptable Criteria |
|---|---|
| Linear Range | 5 - 500 μg/L (with R² > 0.995) |
| Limit of Detection (LOD) | ~0.01 μg/kg (matrix-dependent) |
| Limit of Quantification (LOQ) | ~0.03 μg/kg (matrix-dependent) |
| Accuracy (Recovery) | 70 - 120% (with Internal Standard) |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% |
The acceptable daily intake (ADI) for chlordane was set by FAO/WHO in 1986 at 0.0005 mg per kg of body weight per day [3]. Monitoring often involves reporting the sum of alpha-chlordane, gamma-chlordane, and the primary metabolite oxychlordane [3]. The U.S. EPA has set a maximum contaminant level (MCL) for chlordane in drinking water at 2 ppb (μg/L) [1].
The decision flow for selecting the appropriate MS data acquisition mode can be summarized as follows:
| Insecticide | Highest Performing Ionic Liquid (Cation) | Anion | Selectivity | Capacity | Performance Index |
|---|---|---|---|---|---|
| BHC | 1,3-dimethyl-imidazolium | Chloride | 1074.06 | - | 57064.77 |
| BHC | 2-hydroxyethyl trimethyl ammonium | Chloride | - | 84.0 | - |
| Heptachlor | Triisobutyl-methylphosphonium | Chloride | 624.22 | 49.2 | - |
| Aldrin | Triisobutyl-methylphosphonium | Chloride | 456.49 | 47.7 | - |
| gamma-Chlordane | Triisobutyl-methylphosphonium | Chloride | 379.66 | 45.6 | - |
| Endrin | 1,3-dimethyl-imidazolium | Chloride | 331.21 | 32.9 | - |
| Methoxychlor | Triisobutyl-methylphosphonium | Acetate | 207.42 | 55.9 | - |
Source: Computational screening data [1]
This computational study suggests that phosphonium-based cations paired with chloride anions are particularly effective for extracting gamma-Chlordane [1].
This protocol outlines a method for extracting gamma-Chlordane from water using a selected Ionic Liquid, based on a computational screening study [1].
The following diagram illustrates the complete experimental workflow from sample preparation to final analysis:
Sample Preparation:
Extraction:
Clean-up (If necessary):
Analysis:
Table 1: Properties of gamma-Chlordane [1] [2]
| Property | Description |
|---|---|
| IUPAC Name | 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane |
| Common Name | gamma-Chlordane; trans-Chlordane |
| CAS Number | 5103-74-2 |
| Molecular Formula | C₁₀H₆Cl₈ |
| Molar Mass | 409.76 g/mol |
| Form | White solid [2] |
| Analytical Suitability | Suitable for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) [1] |
| Hazards | Moderately toxic, suspected human carcinogen, very toxic to aquatic life, persistent organic pollutant (POP) [2] |
Table 2: Analytical Performance Data from a Related Methodology [3] This data is from a method using Headspace Solid-Phase Microextraction (HS-SPME) for soil analysis, demonstrating the detectability of gamma-Chlordane.
| Parameter | Value / Range |
|---|---|
| Limit of Detection (LOD) | 0.02 to 3.6 ng/g |
| Intermediate Precision (CV%) | 14% to 36% |
| Recovery | 8% to 51% |
The following protocol is a generalized guideline for extracting gamma-Chlordane from aqueous samples using Bond Elut PPL cartridges, a type of reversed-phase sorbent known for its effectiveness in extracting a broad range of organic compounds from water [4]. This protocol is adapted from a method used for extracting marine chemical exudates, which shares the same fundamental principle of isolating hydrophobic molecules from water [4].
The diagram below summarizes the complete workflow for the analysis of gamma-Chlordane, from sample collection to instrumental analysis.
This document outlines a feasible approach for the analysis of gamma-Chlordane using Solid-Phase Extraction. While a direct, peer-reviewed protocol for gamma-Chlordane SPE was not located, the information provided here synthesizes current best practices and a related, validated methodology. Success will depend on rigorous in-lab optimization and validation using certified reference standards.
Gamma-Chlordane is primarily used as an analytical reference standard for the quantitative determination of this organochlorine pesticide in various sample matrices. Its main function is to enable calibration, quantification, and quality control in environmental and food safety testing [1] [2].
The table below summarizes the typical applications and analytical techniques for gamma-Chlordane:
| Application Area | Sample Matrices | Reported Analytical Techniques |
|---|---|---|
| Environmental Analysis | Water samples, soils, sediments [1] [3] [4] | Gas Chromatography with various detectors (GC-ECD, GC-MS), Microwave-Assisted Extraction (MAE), Headspace Solid-Phase Microextraction (HS-SPME) [3] [4] |
| Food Safety & Monitoring | Meat, marine shellfish, vegetation [1] [5] | Gas Chromatography (GC), Liquid Chromatography (HPLC) [1] |
| Human Exposure & Risk Assessment | Biological tissues (implied by toxicity studies) [6] | Chromatographic techniques (inferred) |
While complete step-by-step protocols are not available in the search results, several scientific sources outline the methodological frameworks for analyzing gamma-Chlordane.
The following diagram synthesizes a general experimental workflow for analyzing gamma-Chlordane in samples, based on the methods cited above.
Gamma-Chlordane (γ-Chlordane, CAS No. 5103-74-2) is a prominent organochlorine pesticide (OCP) that persists as a significant environmental contaminant despite severe restrictions on its use. As a component of technical chlordane mixtures, γ-Chlordane continues to be detected in various environmental matrices, food products, and biological samples due to its exceptional persistence and bioaccumulation potential. Analytical methods for multiresidue pesticide analysis must address the unique challenges presented by γ-Chlordane, including its presence in complex sample matrices at trace concentrations and the need to distinguish it from numerous other organochlorine compounds and metabolites. These application notes provide detailed protocols for the reliable identification and quantification of γ-Chlordane alongside other pesticides in various sample types, utilizing robust chromatographic techniques and comprehensive sample preparation methods suitable for research and regulatory applications.
The analytical determination of γ-Chlordane is particularly challenging because technical chlordane consists of multiple components, primarily cis-chlordane (α-chlordane) and trans-chlordane (γ-chlordane) in varying proportions, along with related compounds such as heptachlor and nonachlor [1] [2]. Approximately 25-50% of the 70,000 tons of chlordane produced since 1946 remains unaltered in the environment today [1], creating a continuous need for monitoring programs. These protocols address these challenges through selective extraction procedures, efficient cleanup steps, and high-resolution separation techniques that enable reliable quantification at relevant regulatory levels.
Reference Standards: γ-Chlordane PESTANAL analytical standard (CAS 5103-74-2) with certified purity >99% [3]. Additional organochlorine pesticide standards including α-chlordane, heptachlor, heptachlor epoxide, aldrin, dieldrin, and various PCB congeners should be acquired from certified reference material producers.
Solvents: High-purity pesticide-grade or equivalent solvents are required: acetonitrile, dichloromethane, hexane, petroleum ether, and acetone. All solvents should be demonstrated to be free of interfering contaminants before use.
Sorbent Materials: Florisil (for matrix solid-phase dispersion and cleanup columns), silica gel, C18 bonded silica, and graphitized carbon black for solid-phase extraction procedures. Sorbents should be activated according to manufacturers' specifications before use.
Special Reagents: Concentrated sulfuric acid for cleanup of extracts, anhydrous sodium sulfate (pesticide-grade) for drying organic extracts, and ultrapure water generated from a Milli-Q or equivalent system.
Table 1: Primary Reference Standards for Multiresidue Analysis
| Compound | CAS Number | Molecular Weight | Purity | Storage Conditions |
|---|---|---|---|---|
| γ-Chlordane (trans-Chlordane) | 5103-74-2 | 409.76 | >99% | 2-8°C, sealed ampule [3] |
| α-Chlordane (cis-Chlordane) | 5103-71-9 | 409.76 | >99% | 2-8°C, sealed ampule |
| Heptachlor | 76-44-8 | 373.32 | >99% | 2-8°C |
| Heptachlor epoxide | 1024-57-3 | 389.32 | >99% | 2-8°C |
| Technical Chlordane | 12789-03-6 | Varies | Mixture | 2-8°C [1] |
Gas Chromatograph equipped with electron capture detector (GC-ECD) and/or mass spectrometric detector (GC-MS). The GC system should have precise temperature control, pressure-programmable capillary flow, and autosampler capability.
Chromatographic Columns: Fused silica capillary columns with low-polarity stationary phases are recommended. Two columns with different selectivities provide confirmatory analysis:
Sample Preparation Apparatus: Homogenizer (high-speed for solid samples), centrifuge (capable of 4000 rpm), analytical balance (0.0001 g sensitivity), nitrogen evaporator with temperature control, ultrasonic bath, and vacuum manifold for solid-phase extraction.
Specialized Extraction Equipment: Matrix solid-phase dispersion (MSPD) materials including mortar and pestle or mechanical blender for sample disruption, solid-phase extraction (SPE) vacuum manifolds, and accelerated solvent extraction (ASE) system if available.
The MSPD technique provides an efficient approach for the simultaneous disruption, extraction, and cleanup of solid and semi-solid samples. The following protocol has been validated for chicken eggs [4] and can be adapted for other biological matrices:
Step 1: Thoroughly homogenize 2.0 g of sample (egg, adipose tissue, or liver) with 8.0 g of activated Florisil using a glass mortar and pestle until a homogeneous, dry-looking mixture is obtained (approximately 5 minutes).
Step 2: Transfer the mixture to a chromatographic column (10 mm ID) containing a frit at the bottom. Gently tamp the material to eliminate air gaps and ensure uniform packing.
Step 3: Add a top frit to the column to prevent disturbance of the bed during elution. Pre-wash the column with 10 mL of hexane to condition the system.
Step 4: Elute the target analytes with 50 mL of dichloromethane/hexane (1:1, v/v) at a flow rate of approximately 2 mL/min. Collect the entire eluate in a calibrated tube.
Step 5: Concentrate the eluate to approximately 2 mL using a gentle nitrogen stream at 40°C. Transfer to a graduated tube and adjust the volume to 2.0 mL with hexane for subsequent cleanup or analysis.
For samples with significant lipid content, additional cleanup with sulfuric acid effectively removes co-extracted interferents:
Step 1: Transfer 2 mL of the extract to a screw-cap test tube with PTFE lining.
Step 2: Carefully add 1 mL of concentrated sulfuric acid to the extract. Cap the tube securely and mix using a vortex mixer for 30 seconds.
Step 3: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases. The acid layer will appear dark as it dissolves interfering compounds.
Step 4: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
Step 5: Repeat the acid treatment if the organic phase remains discolored. Wash the organic phase with 5 mL of ultrapure water to remove residual acid.
Step 6: Dry the extract over anhydrous sodium sulfate and concentrate to the desired volume under nitrogen for instrumental analysis.
GC-ECD provides exceptional sensitivity for halogenated compounds like γ-Chlordane, making it ideal for environmental and food monitoring at trace concentrations.
GC Parameters:
Temperature Program:
Run Time: Total analysis time approximately 45 minutes
Table 2: Retention Time Windows and Method Detection Limits for Selected Organochlorine Pesticides
| Compound | Retention Time (min) | Primary Ion (m/z) | Secondary Ions (m/z) | Method Detection Limit (ng/g) |
|---|---|---|---|---|
| γ-Chlordane | 24.8 ± 0.3 | 373 | 375, 377 | 0.5 [4] |
| α-Chlordane | 25.6 ± 0.3 | 373 | 375, 377 | 0.5 |
| Heptachlor | 20.4 ± 0.3 | 272 | 274, 337 | 0.3 |
| Heptachlor epoxide | 23.2 ± 0.3 | 353 | 355, 357 | 0.4 |
| 4,4'-DDE | 26.8 ± 0.3 | 246 | 248, 318 | 0.6 |
| Dieldrin | 28.3 ± 0.3 | 263 | 277, 279 | 0.5 |
GC-MS provides definitive confirmation of analyte identity through retention time matching and ion ratio verification. The following protocol uses selected ion monitoring (SIM) for enhanced sensitivity:
GC Parameters:
Mass Spectrometer Parameters:
Temperature Program:
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
Figure 1: Analytical Workflow for Multiresidue Pesticide Analysis - This diagram illustrates the complete procedure from sample preparation to final confirmation and data analysis.
Stock Standard Solutions: Prepare individual stock solutions at 1000 μg/mL in hexane or isooctane. Store at -20°C in amber glass vials with PTFE-lined caps. Stock solutions are stable for 12 months.
Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions. Include γ-Chlordane and all target analytes at concentrations ranging from 0.5 to 500 ng/mL. Working standards should be prepared monthly and stored at 4°C.
Calibration Curve: Analyze at least five concentration levels covering the expected sample concentration range. The correlation coefficient (r) should be ≥0.995, and the back-calculated concentrations should be within ±15% of the true value (±20% at the limit of quantification).
Comprehensive validation of the multiresidue method is essential to demonstrate reliability. The following performance characteristics should be established for each analyte:
Accuracy and Precision: Determine through recovery studies using fortified samples at multiple concentrations (e.g., 10, 50, and 100 ng/g). Analyze six replicates at each concentration. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) ≤15% [4].
Method Detection Limits (MDL) and Quantification Limits (MQL): Establish MDL using the standard deviation of replicate analyses of fortified samples at low concentrations multiplied by the appropriate t-value. For γ-Chlordane, MDL of <0.7 ng/g has been demonstrated [4]. MQL is typically set at 3-5 times the MDL.
Selectivity and Specificity: Demonstrate absence of significant interference from sample matrix components at the retention times of target analytes. Use two-dimensional confirmation with dual GC columns or GC-MS.
Table 3: Method Validation Parameters for γ-Chlordane in Different Matrices
| Parameter | Egg Samples | Meat Samples | Water Samples | Soil/Sediment |
|---|---|---|---|---|
| Average Recovery (%) | 82-110 [4] | 75-105 | 85-115 | 80-110 |
| Repeatability (RSD%) | <8 [4] | <10 | <8 | <12 |
| MDL (ng/g) | <0.7 [4] | 1.0 | 0.01 (ng/mL) | 0.5 |
| MQL (ng/g) | 2.0 | 3.0 | 0.03 (ng/mL) | 1.5 |
| Linear Range (ng/mL) | 2-500 | 3-500 | 0.03-500 | 1.5-500 |
Procedural Blanks: Analyze with each batch of samples (maximum 20 samples) to monitor contamination. Blank results should be < MQL for all target analytes.
Laboratory Fortified Blanks: Include with each batch to assess extraction and analysis performance. Recovery should be within established control limits (typically 70-120%).
Quality Control Samples: Include certified reference materials when available. Alternatively, prepare in-house quality control samples characterized by multiple analyses.
Continuing Calibration Verification: Analyze calibration standards at frequency not exceeding every 10 samples. Results should be within ±15% of the true value.
The described methodology has been successfully applied to the analysis of environmental samples including water, soil, and sediment. γ-Chlordane's environmental persistence is remarkable, with studies indicating that 25-50% of historically applied chlordane remains unaltered in the environment [1]. In water samples, the low solubility of γ-Chlordane (0.056-1.85 mg/L at 25°C) [1] necessitates sensitive detection methods capable of measuring at ng/L concentrations. The protocol can be adapted for water analysis by incorporating solid-phase extraction (SPE) with C18 or polymeric sorbents followed by GC-ECD or GC-MS analysis. For soil and sediment, the high organic carbon partition coefficient (Log Koc 3.49-4.64) [1] indicates strong binding to organic matter, requiring vigorous extraction techniques such as accelerated solvent extraction or ultrasonic extraction with acetone:hexane mixtures.
Food monitoring represents a critical application for γ-Chlordane analysis due to established maximum residue limits (MRLs) in many countries. The developed method has been applied to various food matrices including eggs, meat, dairy products, and marine shellfishes [3] [4]. In a surveillance study of commercial chicken eggs, the method demonstrated capability to detect γ-Chlordane at concentrations below established MRLs [4]. The lipophilic nature of γ-Chlordane (Log Kow 5.54) [1] results in preferential accumulation in fatty tissues, necessitating robust extraction and cleanup procedures to maintain method performance. For high-fat samples, additional cleanup steps such as gel permeation chromatography (GPC) may be incorporated to extend column lifetime and maintain chromatographic integrity.
Biomonitoring of γ-Chlordane and its metabolites in human tissues and fluids provides valuable data for exposure assessment and risk characterization. The method can be adapted for analysis of human serum, adipose tissue, and breast milk, though special ethical considerations and precautions are necessary for handling human specimens. The exceptional persistence of γ-Chlordane in humans is evidenced by its detection in adipose tissue years after exposure cessation. When analyzing human milk, particular attention must be paid to efficient lipid removal while maintaining adequate recovery of target analytes. The MSPD protocol with Florisil, followed by sulfuric acid cleanup, has proven effective for these challenging matrices.
Chromatographic Issues: Peak tailing for γ-Chlordane may indicate active sites in the GC system. Regular maintenance of injector liners, column trimming, and use of deactivated injection components minimizes this problem. If response degradation occurs, conditioning the GC system with multiple injections of sillanizing reagent may restore performance.
Recovery Problems: Low recovery of γ-Chlordane may result from incomplete extraction or volatilization losses during concentration. Ensure adequate extraction time and temperature, and avoid over-heating during concentration steps. Using Kuderna-Danish apparatus for concentration rather than nitrogen evaporation may improve recovery for volatile components.
Matrix Interferences: If matrix interference persists after cleanup, consider alternative sorbents such as graphitized carbon black for planar molecules or additional cleanup with silica gel columns. For complex matrices, the use of gel permeation chromatography provides excellent lipid removal.
Detection Sensitivity: For samples requiring ultra-trace detection, large volume injection (5-10 μL) techniques or programmable temperature vaporization can enhance sensitivity. When using GC-MS, careful optimization of SIM ions and dwell times improves detection limits.
The comprehensive methodology described in these application notes provides reliable protocols for the determination of γ-Chlordane in multiresidue pesticide analysis. The combination of matrix solid-phase dispersion for sample preparation, sulfuric acid cleanup for interferent removal, and dual-column chromatographic analysis with confirmatory mass spectrometry delivers robust performance across diverse sample matrices. The exceptional environmental persistence and bioaccumulative potential of γ-Chlordane [1] necessitate ongoing monitoring programs, for which these optimized protocols are particularly suited.
The method's validation data demonstrate compliance with accepted criteria for analytical quality control, with recovery rates of 82-110% and relative standard deviations <8% for γ-Chlordane in complex matrices [4]. These performance characteristics make the method suitable for regulatory compliance monitoring, environmental surveillance, and research applications. Continued method refinement will focus on expanding the scope of analytes, reducing solvent consumption through miniaturization, and incorporating advanced instrumentation such as GC-MS/MS for enhanced selectivity and sensitivity in challenging matrices.
Selective Pressurized Liquid Extraction (SPLE) represents a significant advancement in sample preparation technology for the analysis of persistent organic pollutants, particularly organochlorine pesticides (OCPs) and other environmental contaminants. SPLE builds upon conventional Pressurized Liquid Extraction (PLE) by integrating extraction and clean-up into a single automated step, thereby addressing key limitations of traditional methods. This technique employs elevated temperatures and pressures to maintain solvents in liquid states beyond their normal boiling points, significantly enhancing extraction efficiency while reducing processing time and solvent consumption compared to traditional techniques like Soxhlet extraction or liquid-liquid extraction [1] [2].
The significance of SPLE in analytical chemistry stems from its ability to provide robust, reproducible results for complex matrices while minimizing manual intervention. For organochlorine compounds—which include historically significant pesticides like DDT, aldrin, dieldrin, and chlordane—accurate monitoring at trace levels is essential for environmental and food safety assessments. These persistent organic pollutants exhibit environmental stability, bioaccumulation potential, and toxicity, necessitating highly sensitive and selective analytical methods capable of detecting them at parts-per-billion or even parts-per-trillion levels in various sample matrices [3] [1] [4].
SPLE operates on the principle of using elevated temperature and pressure to enhance the extraction process while incorporating a selective clean-up mechanism directly within the extraction cell. The application of temperatures typically ranging from 50°C to 200°C and pressures of 1000-3000 psi (6.9-20.7 MPa) fundamentally alters the physicochemical properties of extraction solvents. Under these conditions, solvents demonstrate decreased viscosity and surface tension, allowing for improved penetration into matrix pores and enhanced solvation power for target analytes [2]. The pressurized environment maintains solvents in the liquid state well above their atmospheric boiling points, facilitating more efficient mass transfer and faster extraction kinetics compared to conventional techniques.
The selectivity component of SPLE is achieved through the strategic placement of adsorbent materials within the extraction cell, typically above the sample mixture. These adsorbents—which may include Florisil, alumina, silica gel, or customized sorbents—retain interfering compounds such as lipids, pigments, and other matrix components while allowing the target analytes to pass through. This integrated approach eliminates the need for separate, labor-intensive clean-up procedures that traditionally follow extraction [1]. The fundamental SPLE process can be visualized as follows:
The implementation of SPLE offers several distinct advantages over traditional extraction methodologies:
Time Efficiency: SPLE significantly reduces extraction time from hours (e.g., Soxhlet extraction requiring 6-24 hours) to typically 15-20 minutes per cycle [1] [2]. This dramatic reduction enhances laboratory throughput and enables more rapid decision-making in monitoring scenarios.
Solvent Reduction: SPLE consumes approximately 50-90% less solvent than conventional extraction methods, aligning with green chemistry principles and reducing operational costs associated with solvent purchase and waste disposal [1] [2].
Automation Potential: Commercial SPLE systems enable automated, unattended operation of multiple sequential extractions, improving reproducibility while reducing labor requirements and potential operator errors [2].
Enhanced Selectivity: The in-cell clean-up capability provides superior selectivity by removing interfering compounds during the extraction process rather than as a separate step, potentially improving method accuracy and detection limits [1].
Improved Recovery: The combination of elevated temperature and pressure enhances the extraction efficiency for target analytes, particularly those strongly bound to matrix components, often yielding superior recoveries compared to conventional methods [3] [1].
Successful implementation of SPLE requires systematic optimization of several interconnected parameters that collectively influence extraction efficiency and selectivity:
Temperature: Elevated temperature enhances solubility and mass transfer kinetics but must be balanced against potential degradation of thermally labile compounds. For organochlorines, optimal temperatures typically range between 80°C and 150°C [1] [2]. The temperature effect is particularly important as it directly impacts the solvent's ability to disrupt analyte-matrix interactions.
Pressure: Operating pressures of 10-20 MPa (1500-3000 psi) maintain solvents in liquid state at elevated temperatures, with minimal additional effect on extraction efficiency beyond this fundamental requirement [2].
Extraction Time: Static extraction time must be sufficient to approach equilibrium conditions. Typical static extraction times range from 5-20 minutes, with multiple cycles sometimes employed to maximize recovery [1] [5].
Solvent Selection: Solvent polarity must be compatible with both the target analytes and the adsorbent used for clean-up. For organochlorine pesticides, non-polar to moderately polar solvents such as n-hexane, dichloromethane, acetone-n-hexane mixtures, or ethyl acetate-n-hexane combinations have demonstrated effectiveness [1] [6].
Adsorbent Selection: The choice of adsorbent determines the clean-up selectivity. Florisil, silica gel, and alumina are commonly used, with Florisil particularly effective for retaining lipids and pigments while allowing organochlorines to elute [1]. The amount and activity level of the adsorbent must be optimized for each application.
A systematic approach to SPLE method development should include the following stages:
Preliminary Scouting: Initial experiments to identify promising parameter ranges using univariate approaches or screening designs.
Response Surface Methodology (RSM): Implementation of statistical experimental designs such as Box-Behnken or Central Composite Designs to model parameter interactions and identify optimal conditions [5] [7].
Validation: Comprehensive method validation including assessment of recovery, precision, limits of detection and quantification, linearity, and robustness.
Matrix-Specific Adjustments: Fine-tuning of parameters for specific sample types, as matrix composition significantly influences extraction efficiency [1] [6].
The following diagram illustrates the strategic approach to SPLE method development:
Extraction Cell Preparation:
Extraction Parameters:
Extract Collection:
The following workflow summarizes the complete SPLE procedure:
Table 1: Analytical performance of SPLE for organochlorine compounds in different matrices
| Compound Class | Matrix | Recovery Range (%) | RSD (%) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| OCPs, PCBs, PBDEs | Wild boar liver | 74-119 | <20 | Low to mid pg/g range | Low to mid pg/g range | [3] |
| Organochlorine pesticides | Soil | 71-121 | <15 | 0.01-0.05 ng/g | 0.03-0.17 ng/g | [1] [4] |
| Semi-volatile organic compounds | Tadpole tissue | 33-236 | 4-15 | - | - | [6] |
| Multiclass pesticides | Cow milk | - | <9 | 0.58-2.56 ng/mL | 1.95-8.51 ng/mL | [8] |
Table 2: Method comparison for organochlorine pesticide analysis
| Parameter | SPLE | Soxhlet Extraction | Ultrasonic Extraction | MSPD |
|---|---|---|---|---|
| Time per sample | 15-30 min | 6-24 hours | 30-60 min | 60-90 min |
| Solvent consumption | 15-40 mL | 200-500 mL | 150-300 mL | 50-100 mL |
| Automation potential | High | Low | Moderate | Moderate |
| Simultaneous clean-up | Yes | No | No | Yes |
| Recovery (%) | 74-119 | 63-115 | 72-121 | 33-236 |
| RSD (%) | <20 | <20 | <20 | 4-15 |
| Labor intensity | Low | High | Moderate | Moderate |
Poor Recovery: Potential causes include insufficient temperature, inappropriate solvent selection, or analyte degradation. Solutions: Optimize temperature settings; verify solvent compatibility with both target analytes and adsorbent; consider adding antioxidant preservatives [1] [2].
Carryover Between Samples: May result from incomplete purging or cross-contamination. Solutions: Implement adequate purge times; include system blanks between samples; perform thorough line cleaning procedures [2].
High Background Interference: Suggests insufficient clean-up. Solutions: Increase adsorbent amount; optimize adsorbent activity (e.g., deactivation level); consider alternative adsorbent combinations; implement additional post-extraction clean-up if necessary [1] [6].
Reduced Flow Rate or Clogging: Caused by fine particles or matrix components. Solutions: Improve sample homogenization; increase dispersant ratio; use additional filter layers; consider larger cell sizes for challenging matrices [2].
Irreproducible Results: May stem from inconsistent cell packing, variable moisture content, or equipment malfunction. Solutions: Standardize cell packing procedure; ensure consistent sample drying; verify equipment calibration regularly [1].
Implementation of comprehensive quality control protocols is essential for generating reliable analytical data:
Surrogate Standards: Add recovery surrogates (e.g., tetrachloro-m-xylene, PCB congeners not present in samples) prior to extraction to monitor method performance [4] [6].
Matrix Spikes: Regularly analyze matrix spikes to verify accuracy and identify potential matrix effects.
Procedure Blanks: Include method blanks with each batch to monitor contamination.
Certified Reference Materials: When available, analyze CRMs to validate overall method accuracy [1] [4].
Continuing Calibration: Verify instrument calibration regularly throughout analytical sequences [4].
Selective Pressurized Liquid Extraction represents a powerful analytical tool for the determination of organochlorine compounds in complex matrices. By integrating extraction and clean-up into a single automated process, SPLE addresses key limitations of conventional techniques while providing superior efficiency, reduced solvent consumption, and enhanced throughput. The method demonstrates excellent performance characteristics for organochlorine pesticides, with recoveries typically ranging between 74-119% with RSDs below 20% and detection limits in the low picogram per gram range [3] [1].
The flexibility of SPLE technology allows for adaptation to various sample matrices including soils, sediments, biological tissues, and food products. Future developments will likely focus on expanding the range of applicable compounds, enhancing selectivity through novel adsorbent materials, and improving integration with subsequent analytical separation and detection systems. As regulatory requirements for monitoring persistent organic pollutants become increasingly stringent, SPLE methodology offers researchers and analytical laboratories a robust, reliable, and environmentally conscious approach to sample preparation that aligns with the principles of green chemistry while maintaining the rigorous performance standards required for modern trace analysis.
The core principle for detecting gamma-Chlordane involves gas chromatography coupled with mass spectrometry (GC-MS). Gamma-Chlordane is a component of technical chlordane mixtures and is regulated in drinking water under the Synthetic Organic Contaminants (SOCs) group [1] [2] [3].
For solid and complex matrices like soil or biological tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for sample preparation, as demonstrated for the related pesticide chlordecone [4].
The table below summarizes the key parameters for a robust GC-MS method based on general organochlorine pesticide analysis:
| Parameter | Specification / Description |
|---|---|
| Recommended Method | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Sample Types | Water, soil, sediments, biological tissues (feces, urine) [4] [1] |
| Extraction Technique | Liquid-Liquid Extraction (water samples); QuEChERS (solid samples like soil, feces) [4] [1] |
| Detection Limit | As low as 0.1 μg/L (ppb) for water samples; low μg/kg (ppb) range for solid samples [4] [1] |
| Key Advantage | High sensitivity and selectivity; can distinguish gamma-Chlordane from other isomers and metabolites [1] |
This protocol outlines the steps for detecting gamma-Chlordane in water and soil samples using GC-MS.
For Water Samples (Liquid-Liquid Extraction):
For Soil/Feces Samples (QuEChERS Method) [4]:
Gas Chromatograph Conditions:
Mass Spectrometer Conditions:
| Compound | Target Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|
| gamma-Chlordane | 373 | 375, 377 |
The following diagram illustrates the complete analytical procedure:
Gamma-Chlordane is a Persistent Organic Pollutant (POP) with a half-life of 10-20 years in soil [2]. The EPA's Maximum Contaminant Level (MCL) for total chlordane in drinking water is 2 parts per billion (ppb) [2] [3]. Detection is crucial for assessing contamination and evaluating remediation strategies.
Q: What is the main challenge in detecting gamma-Chlordane today? A: The primary challenge is its persistence at low concentrations and the need for highly selective techniques to distinguish it from the many other organochlorine compounds and their metabolites that may be present in a contaminated sample [1] [2].
Q: Can I use Liquid Chromatography-MS/MS (LC-MS/MS) instead of GC-MS? A: While GC-MS is the well-established standard, LC-MS/MS is a powerful alternative, especially for polar metabolites or when analyzing biological matrices like urine, as demonstrated for chlordecone [4]. LC-MS/MS can sometimes offer better sensitivity without the need for derivatization.
Gamma-Chlordane (γ-Chlordane) is a prominent organochlorine pesticide (OCP) and a key component of technical chlordane mixtures, recognized for its significant bioaccumulation potential in biological tissues. As a persistent organic pollutant (POP), gamma-Chlordane exhibits exceptional environmental stability with a half-life ranging from 10 to 20 years, resisting degradation through both biological and chemical processes [1]. This persistence, combined with lipophilic properties (log Pow ≈ 2.78), facilitates its accumulation in adipose-rich biological matrices, creating complex analytical challenges for researchers [2]. The compound's classification as a probable human carcinogen and its association with neurological, developmental, and metabolic disorders further necessitate precise and sensitive analytical methods for accurate quantification in biological systems [1] [3].
Analytical determination of gamma-Chlordane in biological tissues presents particular difficulties due to the complexity of sample matrices and the low concentrations typically found in environmental samples. Biological tissues contain numerous interfering compounds including lipids, proteins, and other endogenous substances that can co-extract with the target analyte, potentially compromising analytical accuracy [4]. Furthermore, gamma-Chlordane exists alongside multiple chlordane isomers and metabolites in environmental samples, requiring highly selective techniques to resolve it from structurally similar compounds such as alpha-chlordane, trans-nonachlor, and the primary metabolite oxychlordane, which also accumulates in biological tissues [1] [5]. Successful analysis therefore demands rigorous sample preparation, sophisticated separation techniques, and sensitive detection methods to achieve the required selectivity and detection limits for reliable quantification.
The comprehensive analysis of gamma-Chlordane in biological tissues follows a systematic workflow encompassing sample preparation, extraction, cleanup, and instrumental analysis, with quality control measures integrated throughout the process. The following diagram illustrates the complete analytical procedure:
Figure 1: Complete Analytical Workflow for Gamma-Chlordane Determination in Biological Tissues
This structured approach ensures extensive sample cleanup to remove matrix interferences while maintaining high analytical recovery of the target compound. Each stage incorporates specific quality control measures to guarantee method reliability, with particular attention to minimizing contamination and maintaining the integrity of samples throughout the analytical process. The workflow has been optimized to address the unique challenges presented by biological matrices while achieving the sensitivity required for detecting gamma-Chlordane at environmentally relevant concentrations.
Proper collection and preservation of biological tissues is a critical initial step in ensuring analytical accuracy. Tissue samples should be collected using stainless steel instruments to prevent contamination, with careful attention to avoiding cross-contamination between samples [4]. Adipose-rich tissues including liver, kidney, and fatty deposits are particularly important due to gamma-Chlordane's lipophilic character and tendency to accumulate in these matrices [5]. Immediately after collection, samples should be frozen at -20°C in clean glass or polypropylene containers to prevent degradation [4]. Prior to analysis, tissues must be thoroughly homogenized using a grinder or blender to ensure sample uniformity, with sub-samples taken from the homogenized material for extraction. For fish tissues, studies have demonstrated the importance of removing skin, bones, head, and tail before homogenization to improve analytical consistency [4].
Efficient extraction is essential for achieving quantitative recovery of gamma-Chlordane from complex biological matrices. The following methods have been validated for this purpose:
Liquid-Liquid Extraction (LLE): This classical approach employs organic solvents such as n-hexane, cyclohexane, or dichloromethane in a 2:1 (v:v) solvent-to-sample ratio [4]. The extraction is typically performed with vigorous shaking for 15-20 minutes followed by centrifugation at 3000 × g for 10 minutes to separate phases. The procedure should be repeated 2-3 times, combining the organic layers for maximum recovery.
Solid Phase Extraction (SPE): SPE utilizing silica gel or Florisil cartridges provides enhanced cleanup during the extraction process [4]. Condition cartridges with 5-10 mL of n-hexane before loading sample extracts. Elution is typically performed using a n-hexane/dichloromethane mixture (80:20 v/v), collecting the eluate for subsequent concentration.
Accelerated Solvent Extraction (ASE): This automated technique operates at elevated temperatures and pressures, significantly reducing extraction time and solvent consumption compared to traditional methods [4]. ASE conditions typically include temperatures of 100-150°C and pressures of 1500-2000 psi using n-hexane:dichloromethane (1:1 v/v) as the extraction solvent.
Table 1: Comparison of Extraction Methods for Gamma-Chlordane from Biological Tissues
| Method | Solvent System | Time Required | Relative Recovery (%) | Advantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction | n-hexane:acetone (2:1) | 45-60 minutes | 73-112 [4] | Simple, minimal equipment |
| Solid Phase Extraction | n-hexane:DCM (80:20) | 30-45 minutes | 85-105 [4] | Reduced matrix interference |
| Accelerated Solvent Extraction | n-hexane:DCM (1:1) | 15-20 minutes | 90-110 [4] | Automated, reduced solvent use |
Effective cleanup is imperative to remove co-extracted interferences such as lipids, pigments, and other endogenous compounds that can compromise chromatographic performance. The following procedures have demonstrated efficacy for gamma-Chlordane analysis:
Silica Gel Chromatography: Pack a chromatography column with activated silica gel (5% deactivated) in n-hexane. Transfer the concentrated extract to the column and elute with 50-100 mL of n-hexane, discarding this fraction. Then elute gamma-Chlordane with 100-150 mL of n-hexane:dichloromethane (7:3 v/v), collecting this fraction for analysis [4].
Gel Permeation Chromatography (GPC): GPC employing Bio-Beads S-X3 with cyclohexane:ethyl acetate (1:1 v/v) as the mobile phase effectively removes high molecular weight interferents including lipids and proteins [4]. This automated approach offers reproducible cleanup for multiple sample types.
Sulfuric Acid Treatment: For tissues with exceptionally high lipid content, treatment with concentrated sulfuric acid effectively degrades lipid interferents [4]. Carefully add 1-2 mL of acid to the extract, vortex vigorously, and centrifuge. The organic layer containing gamma-Chlordane is recovered while lipid degradation products remain in the acid phase.
GC-MS/MS represents the gold standard technique for gamma-Chlordane determination due to its exceptional selectivity and sensitivity. The following parameters have been optimized for reliable quantification:
Gas Chromatography Conditions:
Mass Spectrometry Conditions:
Rigorous method validation is essential to demonstrate analytical reliability and ensure accurate quantification. The following table summarizes typical validation parameters for gamma-Chlordane determination in biological tissues:
Table 2: Method Validation Parameters for Gamma-Chlordane Analysis in Biological Tissues
| Validation Parameter | Performance Characteristics | Reference Method |
|---|---|---|
| Limit of Detection (LOD) | 0.6-8.3 μg/kg [4] | GC-MS/MS |
| Limit of Quantification (LOQ) | 2-25 μg/kg [4] | GC-MS/MS |
| Recovery Efficiency | 73-112% across five concentration levels [4] | LLE-GC-MS/MS |
| Precision (RSD) | 1.4-17.9% for all concentration levels [4] | LLE-GC-MS/MS |
| Linear Range | 1-200 ng/g [4] | GC-MS/MS with internal standard |
Implementation of a comprehensive QA/QC program is imperative for generating reliable analytical data. Each analytical batch should include method blanks, matrix spikes, duplicate samples, and continuing calibration verification to monitor performance.
Internal Standards: Utilize deuterated analogs such as p,p'-DDE-D8 or p,p'-DDT-D8 as internal standards to correct for matrix effects and instrumental variability [4]. Add internal standards to samples prior to extraction to monitor procedural efficiency throughout the entire analytical process.
Calibration Standards: Prepare calibration curves using at least five concentration levels spanning the expected sample concentration range. Include a zero standard (containing only internal standard in solvent) and ensure correlation coefficients (r²) exceed 0.995 for acceptable linearity [4].
Quality Control Samples: Analyze procedural blanks with each batch to monitor contamination and matrix spike samples (typically at low, medium, and high concentrations) to verify ongoing accuracy and precision. Acceptance criteria should be established for recovery (typically 70-120%) and precision (RSD < 20%) [4].
Analytical methods for gamma-Chlordane continue to evolve in response to ongoing research needs. Recent studies have demonstrated the persistent environmental occurrence of gamma-Chlordane decades after regulatory restrictions. Monitoring in central Europe has revealed that despite being banned, OCPs including chlordane persist in the atmosphere with revolatilisation from surfaces apparent in summer months, indicating continued environmental cycling [6]. Recent research from 2025 has documented chlordane contamination in lake environments, with soil-air exchange measurements showing atmospheric deposition into soils, highlighting ongoing transport mechanisms [7].
Emerging toxicological research utilizing Drosophila models has provided new insights into gamma-Chlordane's mechanistic pathways, demonstrating that exposure causes lipid peroxidation and disrupts redox homeostasis, potentially explaining its adverse effects on insulin signaling and glucose/lipid metabolism [3]. These findings underscore the continued importance of sensitive analytical methods for monitoring gamma-Chlordane in biological tissues to support health effects research.
The analytical methodologies outlined in this application note provide researchers with robust protocols for detecting and quantifying gamma-Chlordane in diverse biological matrices. These methods support ongoing monitoring efforts and toxicological studies aimed at understanding the full implications of persistent organochlorine pesticide contamination in the environment and living organisms.
For certain extraction methods, lowering the temperature is a highly effective clean-up strategy to separate analytes from matrix interferences.
While room temperature is standard for DLLME, controlling and sometimes elevating it can be part of the optimization. A recent study optimized a DLLME method for multiclass pesticides without requiring external heating or cooling [2].
The workflow below outlines the key variables to optimize for an efficient DLLME method.
Here are solutions to frequently encountered problems related to extraction temperature and clean-up.
| Issue & Phenomenon | Possible Causes | Solutions & Optimization Recommendations |
|---|
| Poor Recovery of OCPs after LTP Low analyte signal after low-temperature step. | • Extraction solvent polarity not optimal. • Co-precipitation of target analytes with the matrix. | • Adjust solvent mixture: For pyrethroids, adding a small amount of ethyl acetate to acetonitrile improved recovery [1]. • Optimize solvent-to-sample ratio to prevent freezing of the entire organic phase. | | Matrix Interference in Chromatography High baseline, noisy signal, peaks from interferents. | • Inefficient clean-up; matrix components not fully removed by LTP. • Sample-specific interferences (e.g., fats, pigments). | • Ensure complete freezing at -20°C and careful separation of the organic phase [1]. • Combine with other clean-up methods like SPE or QuEChERS for complex matrices [3]. | | Low Extraction Efficiency in DLLME Low recovery for certain pesticides in the mixture. | • Vortex speed/time insufficient for proper dispersion and mass transfer. • Salt concentration or pH not optimized for target analytes. | • Systematically optimize vortex parameters: A method achieved high efficiency at 1200 rpm for 80 seconds [2]. • Re-evaluate salt addition and pH to improve partitioning into the extraction solvent [2]. |
When developing your method, keep these broader points in mind:
The table below summarizes key chemical properties of chlordane and heptachlor from the search results, which are crucial for understanding their behavior during extraction and analysis [1].
| Property | Chlordane (Technical) | Heptachlor (Technical) |
|---|---|---|
| Physical Description | Light-yellow to amber, viscous liquid | White crystalline solid, mild camphor odor |
| Water Solubility | 0.1 mg/L at 25 °C | 56 µg/L at 25–29 °C |
| Vapor Pressure | 4.6 × 10-4 mm Hg at 25°C | 4 × 10-4 mm Hg at 25°C |
| Log Kow (Hydrophobicity) | ∼ 6.2 [2] | Information not in sources |
| Major Components | trans-chlordane (~24%), cis-chlordane (~19%), chlordene isomers (~21.5%), heptachlor (~10%) [1] | Heptachlor (~72%), γ-chlordane (~20-22%) [1] |
While not specific to SPLE, the literature describes several established methods for chlordane analysis that can inform your optimization work.
The following diagram outlines a general experimental workflow for chlordane analysis based on the gathered methodologies, which can serve as a reference for developing your SPLE protocol.
To build effective troubleshooting guides for SPLE optimization, you may need to consult more specialized sources. Consider exploring:
"supercritical fluid extraction of organochlorine pesticides" or "pressurized liquid extraction optimization chlordane" in specialized databases like SciFinder or Web of Science.
Q: What are the main challenges in analyzing gamma-Chlordane in complex matrices like fish tissue? A: The primary challenge is the efficient removal of co-extracted lipids, which can interfere with instrumental analysis by adsorbing to the GC system (injection port, column), leading to poor chromatographic performance and inaccurate results. Lipids have high solubility in the organic solvents used for pesticide extraction [1].
Q: What is a rapid and effective cleanup technique for removing lipids before gamma-Chlordane analysis? A: Freezing-lipid filtration is a developed technique that leverages the significant difference in melting points between lipids (below ~40°C) and chlorinated pesticides like gamma-Chlordane (above ~260°C). After extraction, the organic extract is cooled to -24°C, causing lipids to precipitate as a frozen solid, while gamma-Chlordane remains dissolved. The frozen lipids are then removed by simple filtration [1]. This method is faster and uses less solvent than conventional approaches like gel permeation chromatography or column chromatography.
Q: What analytical technique is recommended for the final determination of gamma-Chlordane? A: The cited protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) for the final separation, detection, and quantification of gamma-Chlordane and other chlorinated pesticides [1].
The table below compares the freezing-lipid filtration method with other common cleanup approaches.
| Technique | Principle | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| Freezing-Lipid Filtration [1] | Separation based on melting point difference; lipids freeze and are filtered out. | Rapid, reduces solvent use, high throughput, effective lipid removal. | May require a subsequent SPE cleanup for complete purity. |
| Solid-Phase Extraction (SPE) [1] | Adsorption chromatography using a cartridge (e.g., Florisil) to separate analytes from impurities. | Effective removal of remaining interferences after initial cleanup. | Used as a secondary step; may not be sufficient for heavy lipid loads on its own. |
| Gel Permeation Chromatography (GPC) | Separation by molecular size in a packed gel column. | Automated, effective for separating small analyte molecules from larger lipid molecules. | Time-consuming, requires specialized equipment, uses large volumes of organic solvents. |
| Liquid-Liquid Partitioning | Utilizes differential solubility of analytes and lipids in immiscible solvent pairs. | A classical, established method. | Often requires multiple steps, is time-consuming, and uses large solvent volumes. |
| Acidic/Basic Saponification | Chemical degradation of lipids into small fatty acids under extreme pH. | Effectively breaks down and removes lipids. | Not suitable for gamma-Chlordane, as it is prone to degrade under these harsh conditions [1]. |
This is a detailed methodology based on the search results, specifically developed for determining chlorinated pesticides in fish tissue [1].
The following workflow diagram summarizes the key steps in this protocol.
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Chromatographic Performance (peak tailing, low signal) | Lipids not fully removed; interfering with GC system. | Ensure extract is cooled to a sufficiently low temperature (e.g., -24°C) during freezing-lipid filtration. Combine with a Florisil-SPE step for a more thorough cleanup. |
| Low Recovery of Gamma-Chlordane | Pesticide loss during cleanup. | Verify that the solvent used for the freezing step is appropriate (acetonitrile is recommended). Avoid harsh acidic or basic conditions that may degrade the analyte. |
| Inconsistent Results | Incomplete homogenization or variable extraction. | Standardize the sample homogenization process. Use an internal standard (e.g., ( ^{13}C )-labeled HCB) to correct for variability [1]. |
Chlordane is known to decompose in the presence of alkalis [1] [2] [3]. This reaction involves dechlorination (loss of chlorine atoms) and can produce corrosive and toxic gases like hydrogen chloride, chlorine, and phosgene [2].
The primary strategy is to strictly control pH and avoid alkaline substances. The table below summarizes the key risk factors and handling recommendations:
| Factor | Risk / Recommendation | Key Rationale |
|---|---|---|
| High pH | Avoid | Directly induces dechlorination and decomposition [1] [2] |
| Strong Oxidizers | Avoid | Can produce toxic gases (e.g., phosgene, chlorine) [2] |
| Recommended pH | Neutral | Maintain a neutral or acidic pH to ensure stability [4] |
| Storage Materials | Choose carefully | Corrosive to iron, zinc; use approved containers (e.g., aluminum) [2] |
For researchers needing to work with or study chlordane, the following experimental workflow ensures stability and safety. A key step is preparing a buffer system that maintains a stable, non-alkaline pH throughout the experiment.
This protocol outlines steps to create a system for studying chlordane behavior while minimizing unwanted degradation.
Solution Preparation
Experimental Setup and Monitoring
Sampling and Analysis
What are the immediate signs that chlordane is degrading in my experiment? A noticeable change in solution color or the appearance of a chlorine-like odor could indicate decomposition. However, the absence of visible signs does not guarantee stability, so analytical confirmation (e.g., GC-MS) is crucial [2] [3].
My experimental protocol requires a basic pH. What can I do? If alkaline conditions are unavoidable, the focus must shift from prevention to characterization. Design your study to explicitly measure the degradation rate and identify the breakdown products using GC-MS. Using a stronger buffer at the lowest possible alkaline pH and minimizing the experiment duration can help limit the extent of decomposition.
Besides alkalis, what other factors accelerate chlordane degradation? Chlordane is also susceptible to decomposition by strong oxidizers and ultraviolet (UV) light [1] [2] [3]. Store chlordane solutions in the dark and ensure they are not mixed with oxidizing agents.
Gamma-Chlordane is an organochlorine pesticide (OCP). Due to its persistent nature and semivolatility, it can be challenging to extract quantitatively from complex matrices. These properties mean it can persist in environmental compartments like soil or biological tissues long after its application, making efficient extraction difficult [1].
A well-validated and optimized analytical method is crucial for achieving high recovery rates, which are essential for accurate quantification [2].
Here is a structured guide to help you diagnose and resolve common issues that lead to low recovery of gamma-Chlordane.
| Potential Issue | Possible Causes | Recommended Solutions & Techniques |
|---|---|---|
| Sample Preparation | Inefficient extraction from the matrix; excessive matrix interference. | Use Selective Pressurized Liquid Extraction (SPLE) with in-cell clean-up [3]. |
| Extraction Parameters | Suboptimal temperature, pressure, or static time. | Optimize SPLE conditions to 100 °C, 150 bar, and 10-minute static time for 3 cycles [3]. |
| Extract Clean-up | Inadequate purification, leading to matrix effects in the instrument. | Perform Solid-Phase Extraction (SPE) using dual-layer EZ-POP cartridges after SPLE [3]. |
| Instrument Analysis | Poor chromatographic peak shape or low detector sensitivity. | Use GC-MS/MS for superior selectivity/sensitivity; employ Analyte Protectants (APs) to improve peak shape [4] [3]. |
| Method Validation | Unaccounted for matrix effects and loss during the entire process. | Use deuterated internal standards (e.g., DDT-D8); validate recovery (target: 95-119%); ensure RSD < 20% [3]. |
The following workflow and detailed protocol are based on an optimized method for extracting OCPs from a complex biological matrix (wild boar liver), which is highly relevant for challenging extractions [3].
Step-by-Step Protocol:
SPLE Setup:
Pressurized Liquid Extraction:
Solid-Phase Extraction Clean-up:
Final Extract Preparation:
Instrumental Analysis via GC-MS/MS:
For your reference, the table below outlines critical quality parameters achieved for gamma-Chlordane and related compounds using the optimized SPLE-GC-MS/MS method.
| Compound | Retention Time (min) | Average Recovery (%) (RSD) | LODs | LOQs |
|---|---|---|---|---|
| cis-Chlordane (Gamma-isomer) | 11.267 | 99 (3.0%) | 0.010 pg/g | 0.040 pg/g |
| trans-Chlordane | 10.880 | 95 (1.0%) | 0.010 pg/g | 0.040 pg/g |
| Heptachlor | 8.765 | 106 (18%) | 0.010 pg/g | 0.040 pg/g |
| o,p'-DDT | 12.045 | 94 (4.0%) | 0.050 pg/g | 0.16 pg/g |
Key Quality Control Metrics:
To significantly improve the recovery rates of gamma-Chlordane:
The table below summarizes key validation parameters for quantifying gamma-Chlordane using Gas Chromatography (GC), as established in recent studies.
| Validation Parameter | Reported Performance | Experimental Protocol & Context |
|---|---|---|
| Linearity Range | 2.5–20 μg/L [1] [2] | Working standards prepared in n-hexane via serial dilution. A minimum of five repetitions per concentration were injected into the GC to assess the calibration curve [1]. |
| Limit of Detection (LOD) | Ranged from 0.78 to 14.74 μg/L (or ng/mL) for a multi-residue method [3]. | LOD determined using multiple approaches: the linear regression method, external calibration curve slope, and laboratory fortified blank-based detection [1] [2]. |
| Limit of Quantification (LOQ) | Ranged from 2.34 to 44.22 μg/L (or ng/mL) [3]. | LOQ was determined alongside LOD, reflecting the lowest concentration that can be reliably quantified [1] [3]. |
| Accuracy (Recovery) | Recovery percentages for gamma-Chlordane and related compounds were between 50 and 150% at a 5 μg/L spiked concentration [1] [2]. | Accuracy measured via recovery studies on spiked samples. The result is consistent with the accuracy criteria of the standard APHA method [1]. |
| Precision | Relative Standard Deviation (RSD) for most compounds, including gamma-Chlordane, was below 20% [1] [2]. | Precision was measured by calculating the Relative Standard Deviations of the analytical results, indicating good reproducibility [1]. |
The following diagram and protocol detail the method for quantifying gamma-Chlordane in water samples using Liquid-Liquid Extraction (LLE) and GC-ECD, as described in the search results.
Detailed Protocol [1]:
Q1: What is the most suitable GC detector for analyzing gamma-Chlordane? A1: The Electron Capture Detector (ECD) is a standard and suitable choice. It offers high sensitivity for halogenated compounds like gamma-Chlordane and is a widely used, cost-effective technique for environmental pollutants [1]. For higher specificity and confirmatory analysis, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful alternative [5].
Q2: My method shows poor recovery for gamma-Chlordane. What could be the issue? A2: Recovery issues can stem from several factors in the sample preparation stage:
Q3: How can I confirm the identity of gamma-Chlordane in my sample? A3: The most robust way to confirm identity is by using two capillary GC columns with different stationary phases (e.g., DB-5 and DB-17). The analyte is identified by comparing its retention time on both columns against the standard [4]. For unambiguous confirmation, GC-MS/MS is the gold standard.
| Issue | Potential Causes | Suggested Solutions |
|---|---|---|
| High Background Noise/Interference | Dirty sample extract; matrix effects; contaminated liner/column in GC. | Implement a clean-up step (e.g., silica SPE); maintain and condition GC system regularly; use a confirmatory column [4] [5]. |
| Poor Chromatographic Peak Shape | Inactive liner or column; incorrect inlet conditions. | Re-place or clean the GC liner; cut a small portion from the front of the analytical column; ensure the injector temperature is optimized. |
| Low Sensitivity/High LOD | Inefficient extraction; losses during concentration; detector issues. | Re-optimize the LLE protocol; carefully control the concentration step (use gentle nitrogen evaporation); calibrate the detector and check its performance. |
For the separation of chlordane compounds, which are persistent organochlorine pollutants (POPs), a detailed methodology is outlined below.
1. Column Selection: Stationary Phase
2. Column Dimensions Optimal column dimensions balance resolution, analysis time, and sample capacity for chlordane analysis.
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Length | 30 meters [4] | Standard length offering best balance of resolution and analysis time. |
| Internal Diameter (I.D.) | 0.25 mm [4] | Most popular I.D.; good efficiency and sample capacity. |
| Film Thickness | 0.25 μm [4] | Suitable for high-boiling point compounds (>300 °C) like chlordane; provides sharper peaks and reduced column bleed. |
3. Carrier Gas & Flow Rates
4. Injection & Detection
5. Oven Temperature Program The following program is adapted from a proven multiresidue pesticide method and serves as an excellent starting point for chlordane isomers [1]:
The typical retention times for trans-chlordane and cis-chlordane under a similar program are approximately 16.06 minutes and 16.10 minutes, respectively [1]. You should verify and adjust this program to achieve baseline separation for your specific system.
This method selection process can be visualized in the following workflow:
Q1: My chlordane peaks are co-eluting or have poor resolution. What should I do?
Q2: I am getting low sensitivity for trace-level chlordane analysis. How can I improve it?
Q3: Why is chiral separation important for chlordane analysis? Technical chlordane is a racemic mixture, but biological processes are enantioselective. Measuring the enantiomeric ratio (ER) in environmental or biological samples is crucial because:
Q4: My peaks are tailing. What is the likely cause?
For accurate quantification, it's crucial to understand the composition of technical chlordane and its analytical standards. The table below summarizes the key information.
| Aspect | Description |
|---|---|
| Technical Chlordane | A complex mixture of 140+ components [1] [2]. Main constituents are cis- (α-) and trans- (γ-) chlordane, cis- and trans-nonachlor, and heptachlor [1] [2]. |
| Gamma-Chlordane Standard | Available as a neat analytical standard (PESTANAL, 50 mg ampule) for instrument calibration [3]. |
| Application of Standard | Used as an analytical reference standard for determining γ-Chlordane in meat, marine shellfish, vegetation, and water samples via GC or HPLC [3]. |
A key finding from environmental persistence studies is that relying solely on gamma-chlordane for quantifying total technical chlordane residues is not recommended [4].
For comprehensive monitoring, method guidelines often specify measuring the sum of cis- (alpha-), trans- (gamma-), and oxychlordane [5] [2].
The following is a detailed methodology for determining chlordane compounds in food, as outlined in one research paper [2]. This can serve as a foundational protocol.
1. Sample Extraction
2. Analysis by Gas Chromatography (GC)
The workflow below summarizes the key steps of this analytical method.
The table below summarizes the key characteristics and toxicological data for these two compounds.
| Feature | gamma-Chlordane (trans-Chlordane) | trans-Nonachlor |
|---|---|---|
| Chemical Relationship | A primary constituent of technical chlordane [1] [2] | A constituent and metabolite of technical chlordane [1] [2] |
| Persistence & Bioaccumulation | Highly persistent in the environment (half-life of 10-20 years) and bioaccumulates in lipids [2] [3] | Highly persistent and a major bioaccumulating constituent in animals [2] |
| Acute Oral Toxicity (Rat LD₅₀) | Technical chlordane: 137 - 590 mg/kg [4] | More toxic than technical chlordane [2] |
| Relative Toxicity | Used as a baseline for comparison in technical mixtures | More toxic than technical chlordane and cis-nonachlor [2] |
| Immunotoxicity Evidence | In a 28-day rat study, technical chlordane (containing gamma-Chlordane) did not show significant immunosuppressive effects at the doses tested [1] | In a 28-day rat study, it did not cause significant immunosuppression at the doses tested [1] |
| Carcinogenicity Classification (IARC) | Technical Chlordane is classified as Group 2B: Possibly carcinogenic to humans [2] [3] | Information not specified in search results |
| Key Metabolite | Can be metabolized to oxychlordane [2] [3] | Itself is a component and stable metabolite; oxychlordane is a key metabolite from other chlordane components [2] |
The following sections provide deeper context and experimental details from key studies, which explain the basis for the comparisons above.
This study directly compared the effects of trans-nonachlor and technical chlordane (which contains gamma-Chlordane) [1].
Other research highlights differences in their toxicological profiles.
The following diagram illustrates the compositional relationship between technical chlordane and the compounds , which is key to understanding the toxicity data.
Based on the available information, several inferences and data gaps can be identified:
The following table summarizes key validation parameters for quantifying gamma-Chlordane in water using Gas Chromatography-Electron Capture Detection (GC-ECD), based on a 2024 method development study [1].
| Validation Parameter | Result / Value for Gamma-Chlordane |
|---|---|
| Analytical Technique | Gas Chromatography with Electron Capture Detection (GC-ECD) [1] |
| Linearity Range | 2.5–20 μg/L (Excellent linearity within this range) [1] |
| Limit of Detection (LOD) | Determined via linear regression method; specific value noted as high relative to other compounds [1] |
| Limit of Quantification (LOQ) | Determined via linear regression method; specific value noted as high relative to other compounds [1] |
| Accuracy (Recovery) | Recovery for 15 OCPs at 5 μg/L was between 50 and 150% [1] |
| Precision | Relative Standard Deviation (RSD) for most compounds was below 20% [1] |
| Application | Method successfully applied to real water samples; gamma-Chlordane was detected [1] |
Here is a detailed workflow for the extraction and analysis of gamma-Chlordane in water samples, synthesized from the method description [1]. This protocol can serve as a basis for your experimental comparisons.
Step 1: Sample Collection. Collect a representative water sample. The study used deionized water for method validation and also applied the technique to real environmental water samples [1].
Step 2: Liquid-Liquid Extraction (LLE). Extract the water sample using an organic solvent. The cited study used n-hexane for this partitioning step to isolate the OCPs from the water matrix [1].
Step 3: Clean-up and Concentration. After extraction, the solvent layer contains the analytes but may also co-extract interfering substances. The extract is cleaned up, potentially using a Florisil column, to remove these interferences. The extract is then concentrated before injection to improve detection limits [2] [1].
Step 4: Instrumental Analysis. Analyze the purified extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD). The GC-ECD is highly sensitive to halogenated compounds like gamma-Chlordane. The study used an external calibration curve with standards prepared in n-hexane in the range of 1-100 μg/L for quantification [1].
Step 5: Data and Quality Control. Report the concentration of gamma-Chlordane. The method's reliability is confirmed by determining key validation parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (as percent recovery), and precision (as Relative Standard Deviation) [1].
To build a comprehensive comparison guide, you could extend your research to:
Technical chlordane is a mixture of over 140 components, with cis-chlordane (C-CHLORD) and trans-chlordane (T-CHLORD) making up about 60% of its composition [1]. Their "selectivity" is often discussed in two contexts:
The following table summarizes key experimental findings on the enantioselective fate of chlordane isomers, which indirectly informs extraction and analysis needs.
| Aspect | cis-Chlordane (C-CHLORD) | trans-Chlordane (T-CHLORD) |
|---|---|---|
| Typical Enantiomer Fraction (EF) in Soil & Air | EF+ > 0.500 (excess of (+)-enantiomer) [3] | EF+ < 0.500 (excess of (-)-enantiomer) [3] |
| Metabolism in Rat Liver Microsomes | Enantioselectively metabolized to oxychlordane and 1,2-dichlorochlordene. The direction of enantiomeric enrichment depends on the induced P450 enzyme isoform [2]. | Enantioselectively metabolized to oxychlordane and 1,2-dichlorochlordene. The direction of enantiomeric enrichment depends on the induced P450 enzyme isoform [2]. |
| Relative Metabolic Rate | The extent of metabolism for both isomers is dependent on the microsomal preparation, with the rank order Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [2]. | The extent of metabolism for both isomers is dependent on the microsomal preparation, with the rank order Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [2]. |
Here are detailed methodologies from the literature for extracting and analyzing chlordane and other persistent organic pollutants, which include chlordane isomers.
1. Protocol for Trout Using LLE and GC-MS/MS [4] This method simultaneously determines 18 POPs, including cis- and trans-chlordane.
2. Protocol for Hemp Using Solvent Extraction and LC-MS/MS [5] This method covers 66 pesticides in hemp with a simple solvent extraction.
3. Protocol for Skunk Tissues Using GC-MS/MS [1] This method was used to identify chlordane-induced neurotoxicosis.
The experimental workflow for the extraction and analysis of chlordane isomers from biological tissues generally follows a common pathway, as illustrated below.
Since a direct comparison of extraction selectivity is not available, here are suggestions for building a more comprehensive guide:
Organochlorine pesticides (OCPs) represent a class of persistent organic pollutants (POPs) characterized by their chemical stability, lipophilic nature, and resistance to degradation. These synthetic compounds were extensively used from the 1940s to the 1970s as insecticides in agriculture and for vector control in public health campaigns. Despite being banned or severely restricted in most developed countries decades ago, their environmental persistence and ability to bioaccumulate through food chains continue to pose significant ecological and health concerns globally. The Stockholm Convention on Persistent Organic Pollutants in 2001 targeted many OCPs for global restriction or elimination due to their long-range transport capacity and adverse effects on human health and the environment. [1] [2] [3]
The exceptional persistence of OCPs stems from their chemical structure featuring stable carbon-chlorine bonds, which are resistant to biological, chemical, and photolytic degradation. This comparative guide examines gamma-Chlordan (also known as trans-chlordane) alongside other prominent OCPs, focusing on their environmental behavior, degradation kinetics, and analytical methodologies for detection and quantification. Understanding these aspects is crucial for researchers, environmental scientists, and drug development professionals working on remediation strategies, exposure assessment, and investigating the health implications of these persistent environmental contaminants. [2] [4] [3]
The fundamental properties of organochlorine pesticides significantly influence their environmental distribution, persistence, and toxicological profiles. This compound, like other OCPs, exhibits characteristics that contribute to its longevity in the environment and tendency to accumulate in biological systems.
This compound (trans-chlordane) is a chlorinated cyclodiene insecticide with the molecular formula C₁₀H₆Cl₈ and a molecular weight of 409.8 g/mol. Its chemical structure is characterized by an octachlorinated tricyclic framework with a specific stereochemical configuration identified as (1α,2β,3aα,4β,7β,7aα). This compound exists as a viscous amber liquid with a density ranging from 1.59 to 1.63 g/cm³ at 25°C, making it denser than water. This compound exhibits extremely low water solubility of approximately 0.1 mg/L at 25°C, coupled with a high octanol-water partition coefficient (Log Kow) of 5.5, indicating strong lipophilicity. Its vapor pressure is relatively low at 1.3 × 10⁻³ Pa at 25°C, contributing to its environmental persistence while still allowing for atmospheric transport. The Henry's Law Constant of 1.3 × 10⁻³ atm·m³/mol further defines its partitioning behavior between air and water. [5]
The following table summarizes key properties of this compound alongside other major OCPs, highlighting differences that influence their environmental behavior:
Table 1: Comparative Chemical Properties of Selected Organochlorine Pesticides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (mg/L) | Log Kow | Vapor Pressure (Pa) |
|---|---|---|---|---|---|
| This compound | C₁₀H₆Cl₈ | 409.8 | 0.1 | 5.5 | 1.3 × 10⁻³ |
| DDT | C₁₄H₉Cl₅ | 354.5 | 0.025 | 6.9 | 2.0 × 10⁻⁵ |
| Dieldrin | C₁₂H₈Cl₆O | 380.9 | 0.14 | 5.4 | 4.0 × 10⁻⁴ |
| Lindane (γ-HCH) | C₆H₆Cl₆ | 290.8 | 7.3 | 3.7 | 5.6 × 10⁻³ |
| Endosulfan | C₉H₆Cl₆O₃S | 406.9 | 0.32 | 3.8 | 1.3 × 10⁻³ |
| Heptachlor | C₁₀H₅Cl₇ | 373.3 | 0.18 | 5.4 | 4.0 × 10⁻² |
Data compiled from multiple scientific sources [2] [5] [4]
The structural diversity among OCPs significantly influences their environmental behavior. This compound belongs to the cyclodiene subgroup, sharing structural similarities with aldrin, dieldrin, and heptachlor, all characterized by multicyclic frameworks with chlorine substitutions. In contrast, DDT and its metabolites (DDD, DDE) feature a diphenyl ethane structure, while hexachlorocyclohexanes (HCHs) like lindane exhibit a chlorinated cyclohexane ring. These structural differences manifest in varying degradation pathways, metabolic products, and ecological impacts. The high Log Kow values shared by most OCPs indicate their lipophilic character, explaining their tendency to bioaccumulate in fatty tissues and biomagnify through food webs. [2] [4]
The environmental persistence of organochlorine pesticides represents a critical parameter in understanding their long-term impact and ecological risk. Persistence varies significantly across different environmental compartments, with soil typically representing the most significant long-term reservoir for these compounds.
This compound demonstrates remarkable persistence in soil environments, with half-lives varying significantly based on soil composition and environmental conditions. In sandy loam soils, studies have reported half-lives ranging from 93.2 to 154 days in cropped and fallow plots, respectively. However, in organic-rich soils, persistence increases substantially due to strong adsorption to organic matter. Long-term field studies reveal the extended persistence of this compound, with approximately 15-20% of original chlordane residues remaining in Nova Scotia sandy loam soil 15 years after application, with alpha and gamma isomers forming the major components of the weathered residues. Generally, less than 15% of residues migrate below the cultivated layer due to strong adsorption to soil particles. In aquatic systems, this compound exhibits different behavior, with estimated volatilization half-lives of less than 10 days from typical pond and lake systems according to Environmental Protection Agency models. However, monitoring data indicate that sediment concentrations remain much higher than overlying water concentrations, suggesting volatilization may not proceed as rapidly as predicted. Under anaerobic conditions in river sediment, laboratory studies showed that after 20 weeks of incubation at 30°C, residual ratios of 67-88% remained for cis- and trans-chlordane respectively. [5]
The following table presents comparative persistence data for this compound and other OCPs across different environmental compartments:
Table 2: Environmental Persistence of Organochlorine Pesticides Across Different Compartments
| Compound | Soil Half-Life (Range) | Water Half-Life | Sediment Persistence | Anaerobic Degradation |
|---|---|---|---|---|
| This compound | 93-154 days (sandy loam); years (organic soil) | <10 days (volatilization) | High; minimal change over time in deep layers | 12-33% loss after 20 weeks |
| DDT | 2-15 years | Days to weeks (hydrolysis) | Very high; accumulates | Slow dechlorination to DDD |
| Dieldrin | 1-7 years | 24,000 hours (hydrolysis) | Extremely high | Highly persistent |
| Lindane (γ-HCH) | 30-300 days | 70-190 days (hydrolysis) | Moderate to high | Relatively faster degradation |
| Endosulfan | 30-70 days | Hours to days (hydrolysis) | Moderate | Rapid to sulfate metabolites |
| Heptachlor | 70-200 days | 1.5-3.5 days (hydrolysis) | High | Converts to heptachlor epoxide |
Data compiled from multiple scientific sources [1] [2] [5]
The degradation pathways of OCPs vary significantly based on their chemical structures and environmental conditions. This compound undergoes primarily microbial degradation in soil, though this process is slow, especially under anaerobic conditions. DDT typically degrades via reductive dechlorination to DDD under anaerobic conditions or dehydrochlorination to DDE under aerobic conditions, with both metabolites being highly persistent. The degradation of lindane is more rapid, involving microbial dechlorination and ring cleavage, while endosulfan hydrolyzes to endosulfan sulfate, which maintains similar toxicity to the parent compound. These differences in degradation mechanisms and transformation products significantly influence the long-term environmental impact and ecological risk associated with each pesticide. [2] [4]
The accurate quantification of organochlorine pesticides in environmental matrices and biological tissues requires sophisticated analytical methodologies with high sensitivity and specificity. Standardized protocols have been established through decades of environmental monitoring and research.
The determination of OCPs, including this compound, typically follows a multi-step analytical process involving extraction, cleanup, and instrumental analysis. For soil and sediment samples, accelerated solvent extraction (ASE) or Soxhlet extraction with organic solvents such as dichloromethane, hexane, or acetone mixtures is commonly employed. Following extraction, cleanup procedures using silica gel, Florisil, or alumina column chromatography are necessary to remove co-extracted interferents. For biological tissues and fluids, additional cleanup may involve gel permeation chromatography or sulfuric acid treatment to remove lipids. The final determination is typically performed using gas chromatography coupled with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation. The high-resolution version (GC-HRMS) provides superior sensitivity and specificity for complex matrices. Quality control measures include the use of surrogate standards (e.g., deuterated or ¹³C-labeled OCPs) to correct for analyte loss during sample preparation, and verification through analysis of certified reference materials. [6] [3]
Table 3: Typical Analytical Performance Characteristics for OCP Determination
| Parameter | Specifications/Values | Notes |
|---|---|---|
| Extraction Methods | ASE, Soxhlet, Ultrasonic | Dichloromethane:hexane or acetone:hexane mixtures |
| Cleanup Procedures | Silica gel, Florisil, GPC, Sulfuric acid | Matrix-dependent; multiple cleanup often required |
| Analysis Techniques | GC-ECD, GC-MS, GC-HRMS | GC-MS preferred for confirmation |
| Detection Limits | 0.01-0.1 ng/g (soil), 0.001-0.01 ng/mL (water) | Matrix and compound dependent |
| Recovery Rates | 70-120% | Varies by compound and matrix |
| Quality Control | Surrogate standards, blanks, duplicates | Essential for data reliability |
Methodology compiled from analytical procedures described in multiple sources [6] [3]
Recent advancements in analytical technology have enabled more comprehensive monitoring of OCPs at trace levels. The development of gas chromatography-tandem mass spectrometry (GC-MS/MS) has significantly improved detection limits and selectivity, particularly for complex environmental and biological matrices. For large-scale monitoring studies, automated sample preparation systems and on-line extraction techniques have increased throughput and reproducibility. Additionally, the use of isotope dilution methods with ¹³C-labeled internal standards provides superior quantification accuracy by correcting for matrix effects and analyte loss during sample preparation. These methodological advances support more reliable assessment of OCP contamination in various environmental compartments and human tissues, facilitating better understanding of exposure pathways and health implications. [6] [3]
The toxicological impacts of organochlorine pesticides on human health and ecosystems represent a major concern driving their regulation and monitoring. These compounds exhibit diverse mechanisms of toxicity with both acute and chronic effects.
Organochlorine pesticides elicit toxicity through several biochemical mechanisms, with the specific pathways varying by compound. Many OCPs, including this compound, are recognized as endocrine disruptors that interfere with hormonal function by mimicking or blocking natural hormones. DDT and its metabolite DDE exhibit estrogenic activity, while other OCPs may affect androgen and thyroid function. Neurotoxicity represents another primary mechanism, with cyclodienes like this compound, dieldrin, and heptachlor acting on GABA receptors in the central nervous system, leading to neuronal hyperexcitability. The immunosuppressive effects of OCPs have been demonstrated in both wildlife and human studies, with altered immune function and increased susceptibility to infections. Additionally, many OCPs are classified as probable human carcinogens based on animal studies and epidemiological evidence. Chronic exposure has been associated with increased risks for various cancers, including breast cancer, non-Hodgkin lymphoma, and prostate cancer. Other health concerns include reproductive disorders, developmental abnormalities, and metabolic effects such as diabetes and obesity. [1] [2] [4]
Table 4: Toxicological Properties of Organochlorine Pesticides
| Compound | Acute Toxicity (LD50 Oral Rat) | Primary Mechanism | Carcinogenicity Classification | Key Health Concerns |
|---|---|---|---|---|
| This compound | 150-500 mg/kg | GABA receptor antagonist | Probable human carcinogen | Neurotoxicity, liver damage, cancer |
| DDT | 113-800 mg/kg | Estrogenic, sodium channel modulator | Probable human carcinogen | Breast cancer, reproductive effects |
| Dieldrin | 40-56 mg/kg | GABA receptor antagonist | Probable human carcinogen | Parkinson's, neurotoxicity, cancer |
| Lindane (γ-HCH) | 88-270 mg/kg | GABA receptor antagonist | Possible human carcinogen | Neurotoxicity, blood disorders |
| Endosulfan | 18-220 mg/kg | GABA receptor antagonist | Not classified | Acute toxicity, endocrine disruption |
| Heptachlor | 40-162 mg/kg | GABA receptor antagonist | Possible human carcinogen | Liver damage, cancer, developmental |
Toxicological data compiled from multiple sources [2] [4] [7]
The exposure pathways for OCPs include ingestion of contaminated food (particularly meat, dairy, and fish), inhalation of airborne residues, and dermal contact with contaminated soil or water. Despite bans on agricultural use, dietary exposure remains a significant route due to the persistence of these compounds in the food chain. A study of Black women in the Detroit metropolitan area found that OCP plasma concentrations were associated with alcohol consumption, current smoking, and consumption of tap or bottled water, suggesting ongoing exposure sources. Demographic and physiological factors also influence body burdens, with age associated with higher concentrations of oxychlordane (24% increase per 5 years) and trans-nonachlor (26% increase per 5 years), while obesity, parity, and lactation duration showed inverse associations with plasma OCP concentrations due to the lipophilic nature of these compounds and their elimination through lipid mobilization and breastfeeding. [6] [8]
The regulatory landscape for organochlorine pesticides has evolved significantly over recent decades in response to growing understanding of their persistence, bioaccumulation potential, and adverse health effects.
Most organochlorine pesticides are now subject to severe international restrictions under the Stockholm Convention on Persistent Organic Pollutants, which came into force in 2004. This global treaty aims to protect human health and the environment from persistent organic pollutants by prohibiting or restricting their production, use, and trade. Aldrin, chlordane (including this compound), dieldrin, endrin, heptachlor, hexachlorobenzene, mirex, and toxaphene were among the initial "dirty dozen" OCPs slated for elimination under the convention. DDT received a specific exemption for disease vector control in some countries, while chlordecone, hexachlorocyclohexanes (including lindane), and endosulfan were added to the convention in subsequent years. In the United States, the Environmental Protection Agency (EPA) has canceled registrations of pesticides containing chlordane with the exception of its use through subsurface ground insertion for termite control and the dipping of roots or tops of non-food plants. Similar restrictions exist in the European Union under the POPs Regulation, which implements the Stockholm Convention. [5] [3]
Despite regulatory bans, environmental monitoring continues to detect OCP residues globally. Soil monitoring programs reveal significant variation in contamination levels based on historical usage patterns:
Table 5: Global Monitoring of OCP Residues in Agricultural Soils
| Region | Most Frequently Detected OCPs | Typical Concentration Ranges | Notes |
|---|---|---|---|
| North America | DDT, chlordane, dieldrin | ng/g to μg/g | Point source contamination near historical application sites |
| Europe | DDT, HCH, dieldrin | ng/g range | Widespread but generally low levels |
| Asia | DDT, HCH, endosulfan | ng/g to μg/g | Higher in areas with recent use |
| Africa | DDT, HCH | Varies widely | Limited monitoring data available |
| South America | DDT, HCH, chlordane | ng/g range | Focus on agricultural regions |
Monitoring data compiled from global studies [3]
Monitoring studies highlight the continued presence of OCPs in global ecosystems decades after their restriction. For example, a comprehensive review of soil monitoring studies found that OCP residues remain detectable in agricultural soils worldwide, with concentrations reflecting historical usage patterns. In China and India, where use persisted longer than in Western countries, soil residues tend to be higher. DDT and its metabolites remain the most frequently detected OCPs globally, followed by HCH isomers. The environmental resilience of these compounds necessitates ongoing monitoring, particularly in agricultural regions where soil serves as both sink and potential source for food chain contamination. [3]
The comparative analysis of this compound with other organochlorine pesticides demonstrates its position as a highly persistent environmental contaminant with significant toxicological concerns. While its environmental half-life in surface soils (93-154 days in sandy loam) is shorter than some OCPs like DDT (2-15 years) and dieldrin (1-7 years), its persistence in organic-rich soils and anaerobic sediments extends to years or decades. The lipophilic nature (Log Kow 5.5) and chemical stability of this compound contribute to its bioaccumulation potential in fatty tissues and food webs, similar to other OCPs.
Current research focuses on bioremediation strategies utilizing microorganisms and plants to degrade OCP residues in contaminated environments. Microbial degradation of this compound and other OCPs occurs through co-metabolism, where enzymes produced for other metabolic processes fortuitously degrade these contaminants. Bacterial strains from the genera Pseudomonas, Sphingomonas, and Rhodococcus have demonstrated ability to degrade chlordane and other OCPs. Phytoremediation approaches using plants like Jatropha curcas have shown promise for rhizoremediation of lindane-contaminated soils. These sustainable remediation approaches offer potential solutions for mitigating the persistent environmental contamination by OCPs, though technical challenges remain in scaling these methods for field application. [4] [7]
For researchers and environmental professionals, understanding the comparative persistence and properties of this compound relative to other OCPs informs risk assessment, remediation prioritization, and monitoring strategies. The legacy of OCP contamination continues to represent a "silent threat" from conventional agricultural practices, requiring ongoing scientific attention despite decades of regulatory restrictions. Future research directions should focus on advanced remediation technologies, long-term fate studies, and comprehensive exposure assessment to better understand and mitigate the impacts of these persistent environmental contaminants. [3]
The following table summarizes the key performance characteristics of different GC-MS methods for analyzing organochlorine pesticides and other compound classes, based on the search results. The data for pesticides with similar chemical properties can be used to infer the likely performance for gamma-Chlordane [1].
| Method | Best For | Typical MDLs (Pesticides) | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| GC-NCI/SIM [1] | Pesticides with high electro-affinity | 2.5–10 pg μL⁻¹ (Wide range of OPs, OCs, and herbicides) | Lowest Method Detection Limits (MDLs) | Not universal; poor response for some OPs (e.g., Sulfotep, Phorate) |
| GC-EI/SIM [1] | Pesticides with poor NCI response | 1–10 pg μL⁻¹ (OPs like Ethion; OCs like Aldrin, DDT) | Good sensitivity and extensive EI spectral libraries | More prone to matrix interference |
| GC-NCI/SRM [1] | Complex matrices requiring high confidence | Comparable to NCI/SIM (recommended for parathion-ethyl, tokuthion) | Excellent selectivity and confirmation power | - |
| GC-EI/SRM [1] | - | >100 pg μL⁻¹ (unsuitable for most pesticides at low levels) | High selectivity | Insufficient sensitivity for trace-level analysis |
| GC×GC-ToFMS [2] | Comprehensive multiresidue screening | Reached regulatory limits (e.g., 0.1 μg/L) for 53 diverse pesticides | High peak capacity for complex mixtures | Advanced, costly instrumentation |
A 2023 study also highlights Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) as a powerful modern approach. It is capable of simultaneously monitoring dozens of pesticides from different chemical classes at the stringent levels required by the European Union Water Framework Directive (0.1 μg/L for a single pesticide) [2]. This suggests it would be highly effective for gamma-Chlordane in complex samples.
The performance data in the table above was generated using specific, rigorous methodologies. Here are the experimental protocols cited in the research.
This method was designed for analyzing pesticides in atmospheric samples [1].
This method was developed for the multiresidue analysis of 53 pesticides in water [2].
The diagram below outlines the general decision-making workflow for selecting and applying a GC-MS method to a pesticide analysis problem, based on the information from the search results.
Bioaccumulation is the process by which chemicals concentrate in an organism's tissues. The Bioaccumulation Factor (BAF) quantifies this process, calculated as the concentration of a chemical in an organism divided by its concentration in the surrounding environment (e.g., water or diet) [1].
Key concepts related to BAF include:
The table below summarizes data from a study that measured concentrations of various POPs in two trophically matched Arctic species: the spotted seal (an air-breathing mammal) and the sheefish (a water-respiring fish) [2]. This data illustrates the differential bioaccumulation of these compounds.
Table: POP Concentrations in Matched Arctic Species
| Chemical Compound | log KOW [2] | log KOA [2] | Mean Concentration in Sheefish Muscle (ng/g lipid) [2] | Mean Concentration in Spotted Seal Muscle (ng/g lipid) [2] |
|---|---|---|---|---|
| γ-HCH (Lindane) | 3.7 | 8.6 | 1.41 | 4.33 |
| PCB 153 | 6.9 | 8.7 | 15.8 | 287 |
| PCB 138 | 6.7 | 8.6 | 9.48 | 164 |
| p,p'-DDE | 6.5 | 9.1 | 12.1 | 222 |
| trans-Nonachlor | 6.5 | Not Provided | 2.95 | 70.6 |
| Hexachlorobenzene | 5.7 | 7.1 | 0.85 | 1.69 |
| Dieldrin | 5.4 | 9.0 | 1.69 | 28.9 |
| α-HCH | 3.9 | 7.8 | 0.28 | 0.21 |
While gamma-Chlordane itself was not directly reported in this dataset, its close relative trans-Nonachlor (a major component of technical chlordane) shows significant biomagnification. Furthermore, the data confirms that compounds with a high KOA (like dieldrin and trans-Nonachlor) show a strong tendency to bioaccumulate in air-breathing mammals like the spotted seal [2].
The following diagram outlines the general workflow and key considerations for assessing the bioaccumulation potential of persistent organic pollutants like gamma-Chlordane, based on established scientific models [1].
Gamma-Chlordane is an organochlorine compound that was once used as a pesticide but is now subject to widespread international bans and restrictions due to its toxicity, environmental persistence, and ability to accumulate in living organisms [1].
The following timeline summarizes its key regulatory milestones:
While gamma-Chlordane itself is banned, analyzing its persistent residues in the environment remains an active area of research. Here is a standardized protocol for detecting organochlorine pesticides (OCPs), including gamma-Chlordane, in water samples [3].
The workflow below visualizes the key steps in this analytical process:
This table summarizes key quality control parameters for selected OCPs, including gamma-Chlordane, as reported in the recent study [3].
Table: Analytical Method Performance Data for Selected Organochlorine Pesticides
| Compound Name | Retention Time (min) | Linearity Range (μg/L) | Acceptable Recovery (%) |
|---|---|---|---|
| γ-Chlordane | 20.99 | 2.5 - 20 | 50 - 150 |
| Heptachlor | 17.69 | 2.5 - 20 | 50 - 150 |
| Aldrin | 18.81 | 2.5 - 20 | 50 - 150 |
| 4,4'-DDT | 26.65 | 2.5 - 20 | 50 - 150 |
Current research is less focused on setting new limits for gamma-Chlordane and more on managing its legacy and finding safer alternatives.
The table below summarizes the core differences between ionic liquids and traditional organic solvents for extraction processes.
| Aspect | Ionic Liquids (ILs) | Traditional Organic Solvents |
|---|---|---|
| Vapor Pressure | Negligible, non-volatile [1] [2] | High, volatile [3] [2] |
| Solvation Power | Excellent and tunable for diverse compounds [4] [1] | Varies with solvent polarity; less tunable [3] |
| Tunability | High (can be designed as "task-specific solvents") [4] [5] | Low (fixed properties for a given solvent) |
| Thermal Stability | High [1] [6] | Generally low to moderate (flammable) [2] |
| Extraction Efficiency | Often higher yields; faster kinetics [1] [6] | Can be efficient, but often slower with lower yields [3] [6] |
| Toxicity & Environmental Impact | Ranges from toxic to biodegradable (depends on structure) [1] [2] | Often toxic, flammable, and environmentally persistent [3] [2] |
| Cost | Higher initial cost, but recyclable [1] | Lower initial cost, but losses through evaporation occur [3] |
The superior performance of ILs is not just theoretical but is consistently demonstrated in experimental studies. Here are some key examples and a common workflow.
The following diagram outlines the general workflow for the Microwave-Assisted Ionic Liquid Treatment followed by Hydro-Distillation (MILT-HD) method, which has been shown to efficiently extract essential oils [6].
Detailed Protocol Steps:
The higher extraction efficiency of ILs stems from several fundamental mechanisms:
While ILs offer clear performance benefits, their practical application requires a balanced view.